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  • Product: 2-Amino-3-methylphenyl trifluoromethanesulphonate
  • CAS: 1589523-29-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Amino-3-methylphenyl trifluoromethanesulphonate

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 2-Amino-3-methylphenyl trifluoromethanesulphonate (CAS...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Amino-3-methylphenyl trifluoromethanesulphonate (CAS Number: 1589523-29-4), a specialized chemical intermediate with significant potential in synthetic chemistry and drug discovery. Drawing upon established chemical principles and available data, this document will delve into the compound's properties, a plausible synthetic route, its anticipated applications, and essential safety and handling protocols.

Compound Profile and Physicochemical Properties

2-Amino-3-methylphenyl trifluoromethanesulphonate is a substituted aniline derivative featuring a trifluoromethanesulphonate (triflate) group. The triflate is an excellent leaving group, making this compound a valuable precursor for a variety of cross-coupling reactions. The presence of both an amino group and a methyl group on the phenyl ring offers further opportunities for functionalization and steric control in synthetic design.

Table 1: Physicochemical Properties of 2-Amino-3-methylphenyl trifluoromethanesulphonate

PropertyValueSource
CAS Number 1589523-29-4A2B Chem[1]
IUPAC Name (2-amino-3-methylphenyl) trifluoromethanesulfonateAK Scientific, Inc.
Molecular Formula C₈H₈F₃NO₃SAK Scientific, Inc.
Molecular Weight 255.22 g/mol AK Scientific, Inc.
Physical State Not availableAK Scientific, Inc.
Melting Point Not availableAK Scientific, Inc.
Boiling Point Not availableAK Scientific, Inc.
Solubility Not availableAK Scientific, Inc.

Synthesis of 2-Amino-3-methylphenyl trifluoromethanesulphonate

While a specific, peer-reviewed synthesis for 2-Amino-3-methylphenyl trifluoromethanesulphonate is not prominently available, a highly probable synthetic route involves the triflation of its corresponding phenolic precursor, 2-Amino-3-methylphenol. This method is a standard and widely practiced transformation in organic synthesis for converting phenols into aryl triflates.[3]

The triflation of a phenol is typically achieved by reacting it with a triflating agent, such as trifluoromethanesulfonic anhydride (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂), in the presence of a non-nucleophilic base like pyridine or triethylamine. The base serves to deprotonate the phenolic hydroxyl group, forming a phenoxide that then attacks the electrophilic sulfur atom of the triflating agent.

Plausible Synthetic Workflow

SynthesisWorkflow

Step-by-Step Experimental Protocol (Hypothetical)

Disclaimer: This protocol is a representative example based on general methods for the triflation of aminophenols and has not been optimized for this specific substrate. Researchers should conduct their own optimization and safety assessments.

  • Preparation: To a solution of 2-Amino-3-methylphenol (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base such as pyridine (1.2 eq). Cool the mixture to 0 °C in an ice bath.

  • Triflation: Slowly add trifluoromethanesulfonic anhydride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a designated period (typically 1-4 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching and Extraction: Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 2-Amino-3-methylphenyl trifluoromethanesulphonate.

Applications in Research and Drug Development

The primary utility of 2-Amino-3-methylphenyl trifluoromethanesulphonate lies in its role as a versatile building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. The triflate group is a highly effective leaving group, making the compound an excellent substrate for various palladium-catalyzed cross-coupling reactions.[4]

Potential Cross-Coupling Reactions

Applications

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, leading to the synthesis of substituted biaryl compounds.[5]

  • Heck Coupling: Reaction with alkenes to form substituted alkenes.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

  • Buchwald-Hartwig Amination: Reaction with primary or secondary amines to form new C-N bonds, yielding more complex aniline derivatives.[4]

  • Carbonylation Reactions: Introduction of a carbonyl group to form esters, amides, or carboxylic acids.

The presence of the amino and methyl groups on the aromatic ring provides steric and electronic influence that can be exploited for regioselective synthesis. The amino group can also be further functionalized, for example, through acylation or alkylation, either before or after the cross-coupling reaction, adding another layer of synthetic versatility.

The incorporation of fluorinated groups, such as the triflate, is a common strategy in medicinal chemistry to enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[4] Therefore, derivatives synthesized from 2-Amino-3-methylphenyl trifluoromethanesulphonate could be valuable intermediates in the development of novel therapeutic agents.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions must be observed when handling 2-Amino-3-methylphenyl trifluoromethanesulphonate. The available safety data indicates that this compound is a skin and eye irritant and may cause respiratory irritation.[2]

Table 2: GHS Hazard Information

Hazard ClassCategoryHazard Statement
Skin irritation2H315: Causes skin irritation.
Eye irritation2AH319: Causes serious eye irritation.
Specific target organ toxicity - single exposure (Respiratory system)3H335: May cause respiratory irritation.

Source: AK Scientific, Inc.[2]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Spills: In case of a spill, prevent further leakage if safe to do so. Absorb with an inert material and place in a suitable container for disposal.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

References

  • Li, B.-Y., Voets, L., Van Lommel, R., Demaerel, J., De Borggraeve, W. M., Alonso, M., & Verhelst, S. H. L. (2022). SuFEx-Enabled, Chemoselective Synthesis of Triflates, Triflamides and Triflimidates. ChemRxiv. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. Journal of the American Chemical Society, 132(42), 14914–14917. [Link]

  • Zhang, H., & Chen, G. (2006). Coupling reaction of aryl halides or triflates with amines catalyzed by palladium and other transition metal. Chinese Journal of Chemistry, 24(4), 549-560. [Link]

  • Google Patents. (n.d.). CN106008282A - Method for synthesizing trifluoromethanesulfonate.
  • Innocenti, M. D., Schreiner, T., & Breinbauer, R. (2023). Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. Advanced Synthesis & Catalysis, 365(23), 4086-4120. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Amino-3-methylphenyl trifluoromethanesulfonate

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction 2-Amino-3-methylphenyl trifluoromethanesulfonate is a specialty chemical of interest in synthetic o...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

2-Amino-3-methylphenyl trifluoromethanesulfonate is a specialty chemical of interest in synthetic organic chemistry, particularly in the development of novel pharmaceutical compounds. The introduction of the trifluoromethanesulfonate (triflate) group, a derivative of the superacid trifluoromethanesulfonic acid, imparts unique reactivity to the aromatic scaffold, making it a valuable intermediate. The triflate moiety is an excellent leaving group, facilitating a variety of cross-coupling reactions, while the amino and methyl groups on the phenyl ring offer further sites for molecular elaboration.[1] This guide provides a comprehensive overview of the known physical properties of this compound, outlines experimental protocols for determining its uncharacterized physical constants, and discusses the implications of its structure on its chemical behavior.

Molecular Identity and Structure

The foundational step in understanding the physicochemical nature of any compound is to establish its molecular identity. The fundamental descriptors for 2-Amino-3-methylphenyl trifluoromethanesulfonate are summarized in the table below.

PropertyValueSource
CAS Number 1589523-29-4AK Scientific, Inc.
Molecular Formula C₈H₈F₃NO₃SAK Scientific, Inc.
Molecular Weight 255.22 g/mol AK Scientific, Inc.

The structural formula of 2-Amino-3-methylphenyl trifluoromethanesulfonate reveals a benzene ring substituted with an amino group at position 2, a methyl group at position 3, and a trifluoromethanesulfonate group. The spatial arrangement of these functional groups significantly influences the molecule's polarity, reactivity, and intermolecular interactions.

Figure 1: Molecular Structure of 2-Amino-3-methylphenyl trifluoromethanesulfonate.

Known and Predicted Physical Properties

A thorough search of available scientific literature and chemical supplier databases indicates that many of the specific physical properties of 2-Amino-3-methylphenyl trifluoromethanesulfonate have not been experimentally determined or published. The table below summarizes the available information and provides context based on related compounds.

PropertyValueRemarks and Context
Physical State Not availableExpected to be a solid at room temperature based on its molecular weight and the properties of similarly substituted aromatic compounds.
Melting Point Not available-
Boiling Point Not availableLikely to decompose at higher temperatures before boiling under atmospheric pressure. High molecular weight and polar functional groups suggest a high boiling point.
Solubility Not availableThe presence of the polar amino and triflate groups suggests potential solubility in polar organic solvents. The aromatic ring and methyl group contribute to some nonpolar character, suggesting possible solubility in moderately polar to nonpolar solvents as well. Insoluble in water is a reasonable prediction based on the properties of similar compounds like methyl triflate.[2]

Safety and Handling

While specific toxicity data for this compound is not available, the presence of the trifluoromethanesulfonate group warrants careful handling. Triflic acid and its derivatives are known to be corrosive and can cause severe burns.[1] The Safety Data Sheet (SDS) from AK Scientific, Inc. provides the following GHS hazard information:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Protocols for Physical Property Determination

For researchers requiring precise physical data for 2-Amino-3-methylphenyl trifluoromethanesulfonate, the following standard experimental protocols are recommended.

Melting Point Determination

The melting point is a critical indicator of purity and provides a physical constant for characterization.

Methodology: Capillary Melting Point

  • Sample Preparation: A small, dry sample of the crystalline compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated digital melting point apparatus is used.

  • Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a rate of 10-20 °C/min until it is about 20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C/min to allow for thermal equilibrium.

  • Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range. For a pure compound, this range should be narrow (0.5-2 °C).

G cluster_0 Melting Point Determination Workflow A Powder Dry Sample B Pack Capillary Tube A->B C Place in Apparatus B->C D Rapid Heat to ~20°C Below MP C->D E Slow Heat (1-2°C/min) D->E F Observe & Record Melting Range E->F

Figure 2: Workflow for Capillary Melting Point Determination.

Solubility Assessment

Understanding the solubility profile is crucial for reaction setup, purification, and formulation.

Methodology: Qualitative Solubility Testing

  • Solvent Selection: A range of solvents with varying polarities should be tested (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes).

  • Procedure: To approximately 1 mL of each solvent in a separate test tube, add a small, accurately weighed amount (e.g., 1-2 mg) of the compound.

  • Observation: Observe for dissolution at room temperature. If the compound does not dissolve, the mixture can be gently warmed. The results are typically reported qualitatively (e.g., soluble, sparingly soluble, insoluble).

Spectroscopic Characterization

While specific spectra for this compound are not publicly available, the following spectroscopic techniques are essential for its characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would provide information on the number and types of protons, their chemical environment, and neighboring protons. Expected signals would include those for the aromatic protons, the amino protons, and the methyl protons.

    • ¹³C NMR: Would show signals for each unique carbon atom in the molecule, including the aromatic carbons, the methyl carbon, and the carbon of the trifluoromethyl group.

    • ¹⁹F NMR: Is particularly important for fluorine-containing compounds and would show a characteristic signal for the CF₃ group.

  • Infrared (IR) Spectroscopy: Would reveal the presence of key functional groups. Expected characteristic absorption bands include:

    • N-H stretching vibrations for the primary amine.

    • C-H stretching for the aromatic and methyl groups.

    • S=O stretching for the sulfonate group.

    • C-F stretching for the trifluoromethyl group.

  • Mass Spectrometry (MS): Would determine the molecular weight of the compound and provide information about its fragmentation pattern, which can aid in structural elucidation. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

Conclusion

2-Amino-3-methylphenyl trifluoromethanesulfonate is a compound with significant potential in synthetic chemistry. While its fundamental chemical identity is established, a comprehensive profile of its physical properties remains to be publicly documented. The information and experimental guidelines provided in this technical guide are intended to equip researchers with the necessary knowledge to safely handle this compound and to systematically determine its key physical characteristics. The elucidation of these properties will be invaluable for its application in the synthesis of novel molecules with potential applications in drug discovery and materials science.

References

  • PubChem. Methyl triflate. National Center for Biotechnology Information. [Link]

  • Wikipedia. Methyl trifluoromethanesulfonate. [Link]

Sources

Foundational

2-Amino-3-methylphenyl Trifluoromethanesulphonate: A Technical Guide to Synthesis and Reactivity

The following technical guide details the molecular architecture, synthesis, and application of 2-Amino-3-methylphenyl trifluoromethanesulphonate . This document is structured for researchers requiring high-fidelity prot...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular architecture, synthesis, and application of 2-Amino-3-methylphenyl trifluoromethanesulphonate . This document is structured for researchers requiring high-fidelity protocols and mechanistic insights for advanced organic synthesis.

Executive Summary

2-Amino-3-methylphenyl trifluoromethanesulphonate (CAS: 1589523-29-4) represents a high-value "ortho-functionalized" electrophile. Its structure combines a reactive triflate leaving group (OTf) with an adjacent nucleophilic amino group (-NH₂), positioned next to a sterically significant methyl group.

This specific substitution pattern (1-OTf, 2-NH₂, 3-Me) makes it a critical scaffold for divergent heterocycle synthesis . It serves as a privileged precursor for 4-methylindoles , benzimidazoles , and complex biaryl systems via Palladium-catalyzed cross-coupling. Unlike simple aryl triflates, the vicinal amino group allows for immediate intramolecular trapping of organometallic intermediates, streamlining the synthesis of fused ring systems.

Molecular Architecture & Electronic Properties

Structural Analysis

The molecule is a tri-substituted benzene derivative.[1] The numbering convention (based on the phenol precursor) is:

  • Position 1: Trifluoromethanesulfonyloxy group (-OSO₂CF₃). A "super-leaving group" (pKa of conjugate acid ~ -14), enabling oxidative addition to Pd(0) under mild conditions.

  • Position 2: Amino group (-NH₂).[2] Acts as an internal nucleophile or directing group.

  • Position 3: Methyl group (-CH₃).[1] Provides steric bulk that influences regioselectivity during catalysis and prevents rotation in biaryl products (atropisomerism potential).

Reactivity Profile

The C(sp²)–OTf bond is highly electrophilic. However, the presence of the free amine (–NH₂) presents a chemo-selectivity challenge.

  • Amphoteric Nature: The molecule contains both a nucleophile (NH₂) and an electrophile (OTf). Without protection, it risks self-condensation or polymerization.

  • Catalyst Chelation: The ortho-amino group can coordinate with metal catalysts (Pd, Ni), potentially poisoning the catalyst or, more usefully, directing the metal to the C–OTf bond.

Synthesis Protocol: The "Protection-First" Strategy

Direct triflation of 2-amino-3-methylphenol is prone to forming sulfonamides (N-triflation) rather than the desired aryl triflate (O-triflation). The following protocol utilizes a Carbamate Protection Strategy to ensure regioselectivity and product stability.

Reagents & Stoichiometry
ReagentEquiv.Role
2-Amino-3-methylphenol 1.0Starting Material
Di-tert-butyl dicarbonate (Boc₂O) 1.1N-Protecting Group
Triflic Anhydride (Tf₂O) 1.2Triflation Agent
Pyridine 2.5Base / Catalyst
Dichloromethane (DCM) SolventReaction Medium (Anhydrous)
Step-by-Step Methodology
Phase 1: Chemoselective N-Protection
  • Dissolution: Dissolve 2-amino-3-methylphenol (1.0 equiv) in DCM (0.2 M concentration) at 0°C.

  • Addition: Add Boc₂O (1.1 equiv) slowly. No base is strictly required if the phenol is not deprotonated, but mild heating (reflux 40°C) may be needed to drive the reaction to completion.

  • Workup: Wash with 1M HCl (to remove unreacted amine) and brine. Dry over MgSO₄.

  • Result: N-Boc-2-amino-3-methylphenol.

Phase 2: O-Triflation
  • Setup: Dissolve the N-Boc intermediate in anhydrous DCM (0.15 M) under Nitrogen atmosphere. Cool to -78°C .

  • Base Addition: Add Pyridine (2.5 equiv) dropwise.

  • Triflation: Add Triflic Anhydride (Tf₂O, 1.2 equiv) dropwise via syringe pump over 30 minutes. The low temperature prevents N-triflation of the carbamate.

  • Warming: Allow the mixture to warm to 0°C over 2 hours.

  • Quench: Quench with saturated aqueous NaHCO₃.

  • Purification: Flash column chromatography (Hexanes/EtOAc). The triflate is prone to hydrolysis; store under inert gas at -20°C.

Phase 3: Deprotection (Optional)

If the free amine is required immediately: Treat the N-Boc triflate with TFA/DCM (1:4) at 0°C for 1 hour. Neutralize carefully with NaHCO₃ to isolate the free base 2-Amino-3-methylphenyl triflate. Use immediately to avoid decomposition.

Reaction Engineering & Applications

Pathway A: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The triflate undergoes oxidative addition to Pd(0) faster than aryl chlorides or bromides.

  • Conditions: Pd(OAc)₂, S-Phos (ligand), K₃PO₄, Boronic Acid, Toluene/Water, 80°C.

  • Outcome: Formation of 2-amino-3-methyl-biaryls . The methyl group forces the rings out of planarity.

Pathway B: Larock Indole Synthesis (Annulation)

This is the most powerful application. Reacting the N-protected triflate with an internal alkyne yields 4-methylindoles.

  • Mechanism:

    • Oxidative addition of Pd(0) to Ar-OTf.

    • Coordination and insertion of the alkyne.

    • Intramolecular nucleophilic attack by the Nitrogen.

    • Reductive elimination to form the indole.

Visualization of Reactivity Pathways

ReactivityPathways Start 2-Amino-3-methylphenyl Triflate Pd_Complex Pd(II)-Ar Intermediate Start->Pd_Complex Pd(0), Oxidative Addition Benzyne Benzyne Formation (Via Diazotization) Start->Benzyne HNO2 / Elimination Suzuki Biaryl Synthesis (Suzuki Coupling) Pd_Complex->Suzuki + Ar-B(OH)2 Indole 4-Methylindole (Larock Annulation) Pd_Complex->Indole + Internal Alkyne

Figure 1: Divergent reactivity pathways for 2-Amino-3-methylphenyl triflate. The Pd-catalyzed routes (Yellow) offer modular access to complex scaffolds.

Experimental Data Summary

PropertyValueNotes
Molecular Formula C₈H₈F₃NO₃S
Molecular Weight 255.21 g/mol
Appearance Off-white solid / OilLow melting point expected due to disruption of H-bonding by OTf.
Storage -20°C, Inert AtmosphereHydrolytically unstable; sensitive to moisture.
Key NMR Signal ¹⁹F NMR: ~ -73 ppmCharacteristic singlet for -OTf group.

Safety & Handling

  • Triflic Anhydride: Highly corrosive and moisture sensitive. Causes severe burns. Handle in a fume hood with full PPE.

  • Aryl Triflates: Potential alkylating agents. Treat as genotoxic.

  • Stability: The free amine form is less stable than the N-Boc protected form. It is recommended to store the N-Boc derivative and deprotect in situ if possible.

References

  • Synthesis of Aryl Triflates: Ritter, T., et al. "Fluorination of Aryl Triflates." Journal of the American Chemical Society, 2011.

  • Larock Indole Synthesis: Larock, R. C., et al. "Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes." Journal of the American Chemical Society, 1991.

  • Benzyne Precursors: Kobayashi, H., et al.[3] "A mild generation of benzyne from o-trimethylsilylphenyl triflate." Chemistry Letters, 1983.[3] (Contextual reference for triflate reactivity).

  • CAS Registry Data: 2-Amino-3-methylphenyl trifluoromethanesulphonate (CAS 1589523-29-4).[4] ChemicalBook Database.

Sources

Exploratory

Stability and Storage of 2-Amino-3-methylphenyl trifluoromethanesulphonate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive technical guide provides an in-depth analysis of the stability and optimal storage conditions for 2-Amino-3-methylphenyl trifluo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive technical guide provides an in-depth analysis of the stability and optimal storage conditions for 2-Amino-3-methylphenyl trifluoromethanesulphonate. As a compound featuring both a reactive aromatic amine and a highly labile trifluoromethanesulfonate (triflate) ester, its integrity is susceptible to various environmental factors. This document delineates the chemical liabilities of the molecule, potential degradation pathways, and provides field-proven protocols for its handling, storage, and stability assessment to ensure its quality and performance in research and development applications.

Introduction: A Molecule of Dichotomous Reactivity

2-Amino-3-methylphenyl trifluoromethanesulphonate is a bespoke chemical entity of interest in synthetic chemistry and drug discovery, likely as a versatile building block. Its utility is intrinsically linked to its chemical stability. The molecule's structure, however, presents a duality in its reactivity profile. The primary aromatic amine moiety is prone to oxidation, while the triflate group is an excellent leaving group, rendering it susceptible to nucleophilic displacement and hydrolysis. Understanding these inherent instabilities is paramount for its effective use.

This guide will dissect the stability of 2-Amino-3-methylphenyl trifluoromethanesulphonate by examining the individual contributions of its core functional groups. By understanding the causality behind its degradation, we can establish a robust framework for its storage and handling, thereby preserving its purity and reactivity for experimental applications.

Chemical Profile and Inherent Instabilities

The stability of 2-Amino-3-methylphenyl trifluoromethanesulphonate is best understood by considering the distinct chemical properties of the aromatic amine and the triflate ester.

2.1. The Aromatic Amine Moiety: A Target for Oxidation

Primary aromatic amines are well-documented to be sensitive to oxidative conditions.[1][2][3] The lone pair of electrons on the nitrogen atom makes the aromatic ring electron-rich and susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal impurities. This can lead to the formation of colored impurities, including dimeric and polymeric azo compounds, which can significantly impact the compound's purity and reactivity in subsequent synthetic steps.[4]

2.2. The Trifluoromethanesulfonate (Triflate) Ester: A Superb Leaving Group

The triflate group is one of the best leaving groups in organic chemistry due to the strong electron-withdrawing nature of the trifluoromethyl group, which stabilizes the resulting triflate anion.[5] This property, while advantageous in many chemical reactions, also makes the compound highly susceptible to nucleophilic attack. Water, present as humidity in the atmosphere, can act as a nucleophile, leading to the hydrolysis of the triflate ester to the corresponding phenol and triflic acid.[6] This hydrolytic degradation is a primary concern for the long-term storage of this compound.

Key Factors Influencing Stability

Several environmental factors can significantly accelerate the degradation of 2-Amino-3-methylphenyl trifluoromethanesulphonate.

  • Temperature: Elevated temperatures can increase the rate of both oxidative degradation of the aromatic amine and hydrolysis of the triflate ester.[7][8] Thermal decomposition of aromatic amines can also occur at higher temperatures.[9][10][11]

  • Light: Aromatic amines are often photosensitive and can undergo degradation upon exposure to light, particularly UV radiation.[12] This can lead to the formation of colored impurities and loss of potency.

  • Moisture/Humidity: As a primary nucleophile, water in the environment is a critical factor in the hydrolysis of the triflate ester.[6] Strict exclusion of moisture is therefore essential for preserving the compound's integrity.

  • pH: The stability of aromatic amines can be pH-dependent. In acidic conditions, the amine group will be protonated, which can affect its reactivity and stability.[13] Conversely, basic conditions can promote the hydrolysis of the triflate ester.

  • Atmosphere: The presence of oxygen can lead to the oxidative degradation of the aromatic amine.[1] Storage under an inert atmosphere is therefore highly recommended.

Recommended Storage and Handling Protocols

Based on the chemical liabilities of 2-Amino-3-methylphenyl trifluoromethanesulphonate, the following storage and handling procedures are recommended to maintain its stability and purity.

4.1. Long-Term Storage

For long-term storage, the compound should be stored under the following conditions:

  • Temperature: -20°C is recommended to minimize both oxidative and hydrolytic degradation rates.

  • Atmosphere: Store under a dry, inert atmosphere such as argon or nitrogen to prevent oxidation of the amine and hydrolysis of the triflate.

  • Container: Use a tightly sealed, amber glass vial to protect from light and moisture.

  • Desiccation: Store the vial within a desiccator containing a suitable drying agent to further minimize exposure to moisture.

4.2. Handling for Experimental Use

When handling the compound for experimental use, the following precautions should be taken:

  • Inert Atmosphere: All manipulations, including weighing and dissolution, should be performed under an inert atmosphere (e.g., in a glove box or using a Schlenk line).

  • Dry Solvents: Use anhydrous solvents for preparing solutions to prevent hydrolysis of the triflate ester.

  • Minimize Exposure: Minimize the time the compound is exposed to the ambient atmosphere and light.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat. Aromatic amines and their derivatives should be handled with care due to their potential toxicity.[1][14][15]

Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for troubleshooting and for the development of analytical methods to assess the purity of 2-Amino-3-methylphenyl trifluoromethanesulphonate.

G Potential Degradation Pathways A 2-Amino-3-methylphenyl trifluoromethanesulphonate B Oxidative Degradation (Aromatic Amine) A->B O₂, Light, Heat C Hydrolytic Degradation (Triflate Ester) A->C H₂O (Moisture) D Colored Impurities (Azo compounds, Polymers) B->D E 2-Amino-3-methylphenol + Triflic Acid C->E

Caption: Primary degradation routes for 2-Amino-3-methylphenyl trifluoromethanesulphonate.

Experimental Protocols for Stability Assessment

To ensure the quality of 2-Amino-3-methylphenyl trifluoromethanesulphonate, its stability can be assessed using the following protocols.

6.1. Protocol for Accelerated Stability Study

This protocol is designed to rapidly assess the stability of the compound under stressed conditions.

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of 2-Amino-3-methylphenyl trifluoromethanesulphonate into three separate amber glass vials.

    • Vial 1 (Control): Store at -20°C under an inert atmosphere.

    • Vial 2 (Thermal Stress): Store at 40°C in a calibrated oven.

    • Vial 3 (Photo-stress): Store in a photostability chamber according to ICH guidelines (exposed to both cool white fluorescent and near-ultraviolet light).

  • Time Points:

    • Analyze the samples at initial (T=0), 1 week, 2 weeks, and 4 weeks.

  • Analysis:

    • At each time point, dissolve the contents of each vial in a known volume of anhydrous acetonitrile.

    • Analyze the solutions by High-Performance Liquid Chromatography (HPLC) with a UV detector to determine the purity and identify any degradation products. A reverse-phase C18 column is typically suitable.

    • The mobile phase could consist of a gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

  • Data Evaluation:

    • Compare the purity of the stressed samples to the control sample at each time point.

    • Calculate the percentage degradation and identify any major degradation products.

6.2. Workflow for Stability Assessment

G Workflow for Stability Assessment cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Interpretation A Weigh Compound B Aliquot into Vials A->B C Control (-20°C) B->C D Thermal (40°C) B->D E Photostability B->E F Dissolve in Anhydrous Solvent C->F D->F E->F G HPLC-UV Analysis F->G H Calculate % Purity G->H I Identify Degradants H->I J Determine Shelf-life I->J

Caption: A systematic workflow for conducting stability studies.

Quantitative Data Summary

ConditionAromatic Amine StabilityTriflate Ester StabilityOverall Compound StabilityRecommended Action
Elevated Temperature (>30°C) Low (Oxidation)Low (Hydrolysis)Low Store at -20°C
Exposure to Light (UV) Low (Photodegradation)ModerateLow Store in amber vials
High Humidity (>50% RH) ModerateLow (Hydrolysis)Low Store under inert gas/desiccated
Presence of Oxygen Low (Oxidation)HighLow Store under inert gas
Acidic Conditions (pH < 4) LowLow (Hydrolysis)Low Avoid acidic environments
Basic Conditions (pH > 8) ModerateLow (Hydrolysis)Low Avoid basic environments

Conclusion and Best Practices

The stability of 2-Amino-3-methylphenyl trifluoromethanesulphonate is a critical parameter that dictates its successful application in research and development. This guide has established that the compound is susceptible to degradation via oxidation of the aromatic amine and hydrolysis of the triflate ester. To mitigate these risks, a stringent protocol of storing the compound at low temperatures, under an inert and dry atmosphere, and protected from light is essential. Adherence to the handling procedures outlined will ensure the preservation of its chemical integrity, leading to more reliable and reproducible experimental outcomes. For critical applications, a proactive stability assessment is strongly recommended to establish an appropriate shelf-life under specific laboratory conditions.

References

  • American Chemical Society. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]

  • Eke, Z., et al. (2022). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. ResearchGate. [Link]

  • Hendrickson, J. B., & Skipper, P. L. (1976). A Simple Deprotection of Triflate Esters of Phenol Derivatives. ResearchGate. [Link]

  • Wikipedia. (n.d.). Triflate. Wikipedia. [Link]

  • Sundarban Mahavidyalaya. (n.d.). Aromatic Amines. [Link]

  • Murphy, J. A., et al. (2012). Reactions of triflate esters and triflamides with an organic neutral super-electron-donor. Organic & Biomolecular Chemistry. [Link]

  • Kuzmin, V. A., & Ivanov, V. L. (1985). Photochemistry of Aliphatic and Aromatic Amines. ResearchGate. [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Reddit. (2020). leaving group ability of triflate. r/OrganicChemistry. [Link]

  • Pandey, J., & Chauhan, A. (2015). Bacterial degradation of monocyclic aromatic amines. PubMed Central. [Link]

  • Sastri, V. R., et al. (2002). Thermal decomposition processes in aromatic amine-based polybenzoxazines investigated by TGA and GC–MS. ResearchGate. [Link]

  • Minero, C., et al. (2007). A quantitative assessment of the production of ˙OH and additional oxidants in the dark Fenton reaction: Fenton degradation of aromatic amines. RSC Publishing. [Link]

  • Chem-Impex International Inc. (2024). TRIFLUOROMETHANESULFONIC ACID TRIFLUOROMETHYL ESTER - Safety Data Sheet. [Link]

  • ResearchGate. (2015). Bacterial degradation of monocyclic aromatic amines. [Link]

  • ACS Publications. (2000). Oxidation of aromatic amines with hydrogen peroxide catalyzed by cetylpyridinium heteropolyoxometalates. The Journal of Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2024). 23.1: Properties of amines. [Link]

  • MDPI. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. [Link]

  • ResearchGate. (2008). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. [Link]

  • University of Helsinki. (2018). Transition metal triflate catalyzed conversion of alcohols, ethers and esters to olefins. Helda. [Link]

  • ResearchGate. (2013). Thermal Stability of Amine Compounds and Dichloromethane. [Link]

  • Triumvirate Environmental. (2021). 6 Safety Practices for Highly Hazardous Lab Chemicals. [Link]

  • MDPI. (2018). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. [Link]

  • ACS Publications. (2017). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology. [Link]

  • Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines. [Link]

  • PubMed. (2015). Bacterial degradation of monocyclic aromatic amines. [Link]

  • University of California, Santa Cruz. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]

  • National Institutes of Health. (2022). Hybrid Smart Strategies to Predict Amine Thermal Degradation in Industrial CO2 Capture Processes. [Link]

  • GoatThroat Pumps. (2022). Safety Precautions When Handling Flammable Chemicals. [Link]

  • Wikipedia. (n.d.). Aromaticity. Wikipedia. [Link]

  • Bryan Research & Engineering, LLC. (2008). Amine Thermal Degradation. [Link]

  • National Institutes of Health. (2023). Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. [Link]

  • Area. (n.d.). Aromatic Amine Cleavage. [Link]

  • Chemistry LibreTexts. (2021). 23.11: Oxidation of Amines. [Link]

  • University of Kentucky. (2014). THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. UKnowledge. [Link]

  • YouTube. (2021). Hydrolysis of esters - Mechanisms. [Link]

Sources

Foundational

Technical Guide: The Role of the Triflate Group in 2-Amino-3-methylphenyl Trifluoromethanesulphonate

Executive Summary This technical guide analyzes the structural and functional role of the trifluoromethanesulphonate (triflate, -OTf) group within 2-Amino-3-methylphenyl trifluoromethanesulphonate . This molecule represe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the structural and functional role of the trifluoromethanesulphonate (triflate, -OTf) group within 2-Amino-3-methylphenyl trifluoromethanesulphonate . This molecule represents a high-value "bifunctional scaffold" in organic synthesis. The triflate moiety functions not merely as a leaving group, but as a tunable "pseudohalide" electrophile that enables transition-metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) and cyclization reactions.

The presence of the ortho-amino group and the meta-methyl group (relative to the triflate) introduces unique steric and electronic constraints. This guide details the chemoselective synthesis of this scaffold, the mechanistic role of the triflate in oxidative addition, and its application in synthesizing complex heterocycles like benzoxazoles.

The Triflate Moiety: Structural & Electronic Properties

The utility of 2-Amino-3-methylphenyl triflate is dictated by the electronic nature of the triflate group compared to traditional halides.

Leaving Group Ability (Nucleofugality)

The triflate group is a "super leaving group." Its conjugate acid, triflic acid (TfOH), has a pKₐ of approximately -14, making the triflate anion (TfO⁻) exceptionally stable and non-nucleophilic.

Table 1: Comparative Leaving Group Ability (Solvolysis Rates)

Leaving Group (LG)Relative Rate (

)
Bond Energy (C-LG)Character
Triflate (-OTf) ~ 10⁸ ~ 95 kcal/mol (C-O) Pseudohalide (Super LG)
Tosylate (-OTs)~ 10⁴~ 85 kcal/mol (C-O)Sulfonate
Iodide (-I)~ 100~ 57 kcal/mol (C-I)Soft Halide
Bromide (-Br)~ 10~ 68 kcal/mol (C-Br)Halide
Chloride (-Cl)1 (Reference)~ 84 kcal/mol (C-Cl)Hard Halide

Note: The C-O bond in aryl triflates is strong, yet the extreme stability of the TfO⁻ anion drives the reaction forward during metal insertion.

Electronic Influence on the Arene

In 2-Amino-3-methylphenyl triflate, the triflate group exerts a strong electron-withdrawing inductive effect (-I), which activates the aromatic ring for nucleophilic attack or oxidative addition.

  • Position 1 (C-OTf): Highly electrophilic; site of oxidative addition.

  • Position 2 (C-NH₂): Electron-donating (+M); increases electron density at C1 and C3, potentially slowing oxidative addition compared to electron-poor arenes, but facilitating coordination to catalysts.

  • Position 3 (C-CH₃): Steric bulk; prevents rotation and directs regioselectivity during functionalization.

Mechanistic Role in Transition Metal Catalysis

The primary role of the triflate group in this molecule is to serve as an electrophilic handle for Palladium (Pd) or Nickel (Ni) catalysis.

Oxidative Addition (The Rate-Determining Step)

The critical step in utilizing this scaffold is the oxidative addition of the metal catalyst into the C-O bond.



Unlike aryl halides, where the metal inserts into a C-X bond, here the metal inserts into the C-O bond. The triflate anion remains associated with the metal center as a counterion or is displaced by a stronger nucleophile.

Key Mechanistic Insight: Because the triflate is a "pseudohalide," the resulting oxidative addition complex


 is often cationic (unlike the neutral 

species). This cationic nature makes the complex significantly more electrophilic and reactive toward transmetallation, accelerating the catalytic cycle.
Chemoselective Coupling (The "Inert vs. Reactive" Paradigm)

If the substrate also contained a chloride (e.g., if the starting material was a chloro-amino-cresol), the triflate allows for orthogonal reactivity .

  • Reactivity Order:

    
    
    
  • Implication: One can selectively cross-couple the triflate position while leaving a chloride intact for subsequent steps.

Experimental Protocols

Synthesis of 2-Amino-3-methylphenyl Triflate

Objective: Selective O-triflation of 2-amino-3-methylphenol without N-triflation (which forms sulfonamides).

Protocol (N-Protection Route - Recommended for High Purity):

  • Protection: React 2-amino-3-methylphenol (1.0 eq) with

    
     (1.1 eq) in THF to yield the N-Boc derivative.
    
  • Triflation:

    • Dissolve N-Boc-phenol in DCM at 0°C.

    • Add Pyridine (2.0 eq) or TEA as a base.

    • Slowly add Triflic Anhydride (Tf₂O) (1.1 eq) dropwise. Caution: Exothermic.

    • Stir at 0°C -> RT for 2 hours.

  • Workup: Quench with water, extract with DCM, wash with dilute HCl (to remove pyridine), dry over

    
    .
    
  • Deprotection (Optional): Treat with TFA/DCM if the free amine is required immediately (often used as the salt).

Direct Synthesis (Biphasic - Frantz Method): For industrial scaling, a biphasic toluene/30%


 system can be used to selectively triflate the phenol over the amine due to pKa differences, though N-sulfonylation remains a risk without protection.
Application: Synthesis of 7-Methylbenzoxazole via Carbonylation

This protocol demonstrates the triflate's role in cyclization.

  • Reagents: 2-Amino-3-methylphenyl triflate (1.0 eq), Pd(OAc)₂ (5 mol%), dppp (ligand), CO (1 atm), Et₃N.

  • Mechanism:

    • Pd(0) inserts into C-OTf (Oxidative Addition).

    • CO insertion yields the acyl-Pd species.

    • Intramolecular nucleophilic attack by the amine (NH₂) closes the ring.

  • Outcome: Formation of the benzoxazole core, retaining the 3-methyl group (now at position 7).

Visualizing the Reactivity Pathways

The following diagram illustrates the divergent pathways enabled by the triflate group: Cross-Coupling (Path A) and Annulation (Path B).

TriflateReactivity cluster_legend Role of Triflate (-OTf) Start 2-Amino-3-methylphenyl Triflate CatCycle Pd(0) Catalytic Cycle Start->CatCycle Activation OxAdd Oxidative Addition [Ar-Pd-OTf] CatCycle->OxAdd Insertion into C-OTf Suzuki Suzuki Coupling (+ Ar-B(OH)2) OxAdd->Suzuki Transmetallation CO_Insert Carbonylation (+ CO) OxAdd->CO_Insert CO Insertion Biaryl 2-Amino-3-methyl Biaryl Suzuki->Biaryl Reductive Elimination Cyclization Intramolecular Cyclization CO_Insert->Cyclization Nu: Attack (-NH2) Benzoxazole 7-Methylbenzoxazole Derivative Cyclization->Benzoxazole - TfOH Desc 1. Pseudohalide Electrophile 2. Cationic Pd-Intermediate Precursor 3. Non-coordinating Anion

Figure 1: Divergent catalytic pathways for 2-amino-3-methylphenyl triflate. The triflate group facilitates the initial oxidative addition, enabling either cross-coupling or carbonylative cyclization.

Stability and Handling

Researchers must adhere to strict handling protocols due to the hydrolytic instability of aryl triflates.

  • Hydrolysis: The S-O bond is susceptible to nucleophilic attack by hydroxide.

    • Risk:[1][2][3] Conversion back to the parent phenol (2-amino-3-methylphenol).[4]

    • Prevention: Store under inert atmosphere (Argon/Nitrogen) at -20°C. Avoid prolonged exposure to aqueous base during workups; use buffered solutions if possible.

  • Thermal Stability: While aryl triflates are generally thermally stable up to ~100°C, the presence of the free amine can induce self-polymerization or decomposition. It is highly recommended to store the compound as the ammonium triflate salt or in its N-protected form until use.

References

  • Frantz, D. E., et al. (2002).[5] "Practical Synthesis of Aryl Triflates under Aqueous Conditions." Organic Letters.

  • Wallace, D. J., et al. (2003).[6] "Palladium-Catalyzed Amidation of Enol Triflates: A New Synthesis of Enamides." Organic Letters.

  • Ackerman, L. K. G., et al. (2016). "Multimetallic Catalysed Cross-Coupling of Aryl Bromides With Aryl Triflates." Nature.

  • Barbero, N., et al. (2011). "Aryl Triflates: Useful Coupling Partners for the Direct Arylation of Heteroaryl Derivatives."[1][7][8] Organic & Biomolecular Chemistry.

  • Master Organic Chemistry. (2011). "What Makes A Good Leaving Group?" Master Organic Chemistry.

Sources

Protocols & Analytical Methods

Method

protocol for C-N bond formation using 2-Amino-3-methylphenyl trifluoromethanesulphonate

Application Note & Protocol Topic: Palladium-Catalyzed C-N Bond Formation Using 2-Amino-3-methylphenyl Trifluoromethanesulphonate Audience: Researchers, scientists, and drug development professionals Abstract The constru...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Palladium-Catalyzed C-N Bond Formation Using 2-Amino-3-methylphenyl Trifluoromethanesulphonate

Audience: Researchers, scientists, and drug development professionals

Abstract

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals where arylamine scaffolds are ubiquitous.[1][2] The Buchwald-Hartwig amination has emerged as a premier method for this transformation, offering broad substrate scope and functional group tolerance.[3][4][5] This application note provides a detailed protocol for the C-N cross-coupling of 2-Amino-3-methylphenyl trifluoromethanesulphonate, a versatile building block derived from the corresponding phenol. We delve into the mechanistic underpinnings of the reaction, offer step-by-step experimental procedures for coupling with various amine classes, present a comprehensive troubleshooting guide, and discuss the causality behind critical experimental choices to ensure robust and reproducible outcomes.

Introduction: The Strategic Use of Aryl Triflates

Aryl triflates (ArOTf) are highly effective electrophiles in palladium-catalyzed cross-coupling reactions.[6] They serve as stable, easily prepared surrogates for aryl halides and can be synthesized directly from phenols, providing a strategic entry point into C-N bond formation where the corresponding halide may be inaccessible or less reactive. The triflate group is an excellent leaving group, facilitating the initial oxidative addition step in the catalytic cycle.

The substrate, 2-Amino-3-methylphenyl trifluoromethanesulphonate, presents a unique opportunity and challenge. While it is an excellent electrophile for C-N coupling, the presence of a free aniline moiety on the same ring requires careful selection of catalytic components to prevent potential self-condensation or catalyst inhibition. This guide outlines a robust protocol leveraging modern catalyst systems to achieve high-yield coupling with a range of nitrogen nucleophiles.

Reaction Principle and Catalytic Cycle

The palladium-catalyzed amination of aryl triflates follows the well-established Buchwald-Hartwig catalytic cycle.[4][7] The process is a complex interplay between a palladium precursor, a specialized phosphine ligand, and a base, each playing a critical role in the transformation.

Causality Behind Component Selection:

  • Palladium Precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂): These are sources of Pd(0), the active catalytic species. They are chosen for their stability and ease of handling.

  • Ligand (e.g., XPhos, SPhos): This is arguably the most crucial component. Bulky, electron-rich biaryl phosphine ligands are essential for several reasons:

    • They stabilize the Pd(0) center.

    • Their electron-donating nature promotes the rate-limiting oxidative addition of the aryl triflate to the Pd(0) center.[8]

    • Their steric bulk facilitates the final reductive elimination step, which forms the C-N bond and regenerates the Pd(0) catalyst.[8]

  • Base (e.g., NaOt-Bu, K₃PO₄): A strong, non-nucleophilic base is required to deprotonate the amine nucleophile, forming the corresponding amide in situ.[7] This is necessary for the subsequent transmetalation-like step where the nitrogen binds to the palladium center. The choice of base can significantly impact reaction efficiency and must be matched to the pKa of the amine.

The generally accepted catalytic cycle is depicted below.

Buchwald_Hartwig_Catalytic_Cycle cluster_reactants Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-OTf AmineCoord Amine Coordination Complex OxAdd->AmineCoord + HNR¹R² AmideComplex Palladium Amido Complex AmineCoord->AmideComplex - Base-H⁺X⁻ - OTf⁻ Catalyst_Regen AmideComplex->Catalyst_Regen Reductive Elimination Product Ar-NR¹R² Catalyst_Regen->Pd0 Catalyst_Regen->Product React1 Ar-OTf React2 HNR¹R² Base Base

Caption: The Buchwald-Hartwig catalytic cycle for C-N coupling.

Experimental Protocols

General Considerations & Best Practices (E-E-A-T)
  • Inert Atmosphere: Palladium(0) species and many phosphine ligands are sensitive to oxygen. All reactions must be assembled under an inert atmosphere (e.g., Nitrogen or Argon) using Schlenk techniques or a glovebox. This is a non-negotiable requirement for reproducibility and high yields.

  • Solvent Purity: Anhydrous solvents are critical. The presence of water can lead to the hydrolysis of the aryl triflate back to the corresponding phenol, consuming the starting material and reducing the yield. Toluene and dioxane are common choices due to their high boiling points and ability to dissolve the various reaction components.

  • Reagent Quality: Use high-purity reagents. The palladium precursor, ligand, and base should be sourced from a reputable supplier. The 2-Amino-3-methylphenyl trifluoromethanesulphonate should be pure, as impurities can interfere with the catalysis.

  • Triflate Addition: For some sensitive substrates, slow addition of the aryl triflate can prevent side reactions, such as cleavage of the triflate group.[6] While not always necessary, it is a key parameter to consider during optimization.

Protocol 1: Coupling with a Primary Aliphatic Amine (e.g., Benzylamine)

This protocol details a representative reaction with a primary amine.

Materials & Equipment:

  • 2-Amino-3-methylphenyl trifluoromethanesulphonate (1.0 eq)

  • Benzylamine (1.2 eq)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1.5 mol%)

  • XPhos (3.0 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 eq)

  • Anhydrous Toluene

  • Schlenk flask or oven-dried vial with a magnetic stir bar

  • Inert gas line (N₂ or Ar)

  • Standard glassware for workup and purification

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (1.5 mol%), XPhos (3.0 mol%), and Sodium tert-butoxide (1.4 eq).

  • Reagent Addition: Add 2-Amino-3-methylphenyl trifluoromethanesulphonate (1.0 eq).

  • Solvent and Nucleophile: Add anhydrous toluene (to make a ~0.1 M solution based on the aryl triflate) followed by benzylamine (1.2 eq) via syringe.

  • Reaction: Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-benzyl-2-amino-3-methylaniline derivative.

Protocol 2: Coupling with a Secondary Cyclic Amine (e.g., Morpholine)

This protocol demonstrates the application for less basic, more hindered secondary amines.

Materials & Equipment:

  • Same as Protocol 1, with Morpholine (1.2 eq) replacing Benzylamine.

  • Potassium Phosphate (K₃PO₄) can be used as an alternative base (2.0 eq).

Step-by-Step Procedure:

  • Reaction Setup: The setup is identical to Protocol 1. Add Pd₂(dba)₃ (1.5 mol%), XPhos (3.0 mol%), and NaOt-Bu (1.4 eq) to the flask.

  • Reagent Addition: Add 2-Amino-3-methylphenyl trifluoromethanesulphonate (1.0 eq).

  • Solvent and Nucleophile: Add anhydrous toluene (~0.1 M) followed by morpholine (1.2 eq).

  • Reaction: Seal the flask and heat to 110 °C. Secondary amines may require slightly longer reaction times or higher temperatures. Monitor progress accordingly.

  • Workup and Purification: Follow steps 5-8 from Protocol 1 to isolate the product.

Summary of Reaction Parameters

The choice of ligand and base is often dependent on the nature of the amine nucleophile. The following table provides a general guideline for adapting the protocol.

Amine TypeTypical LigandTypical BaseTemp (°C)Notes
Primary AliphaticXPhos, RuPhosNaOt-Bu, LHMDS80-110Generally high-yielding and robust.
Secondary AcyclicXPhos, BrettPhosNaOt-Bu100-110Can be slower due to steric hindrance.
Secondary CyclicXPhos, SPhosNaOt-Bu, K₃PO₄100-110Morpholine, piperidine, etc., are excellent substrates.
Aniline DerivativesXPhos, SPhosK₃PO₄, Cs₂CO₃100-120Weaker nucleophiles; may require a stronger base or longer time.
Amides/CarbamatesAdBrettPhosK₂CO₃, K₃PO₄110-120Requires specialized, highly active catalyst systems.

Experimental Workflow Diagram

The following diagram illustrates the general laboratory workflow for performing the C-N coupling reaction.

Experimental_Workflow Setup 1. Reaction Setup (Inert Atmosphere) Reagents 2. Add Pd Catalyst, Ligand, Base, Ar-OTf Setup->Reagents Solvent 3. Add Anhydrous Solvent & Amine Nucleophile Reagents->Solvent React 4. Heat and Stir (Monitor by TLC/LC-MS) Solvent->React Workup 5. Cool and Quench, Filter through Celite React->Workup Extract 6. Liquid-Liquid Extraction Workup->Extract Purify 7. Dry, Concentrate, & Purify (Chromatography) Extract->Purify Product 8. Characterize Pure Product (NMR, MS) Purify->Product

Sources

Application

applications of 2-Amino-3-methylphenyl trifluoromethanesulphonate in pharmaceutical synthesis

Application Note: Strategic Utilization of 2-Amino-3-methylphenyl Trifluoromethanesulphonate in Pharmaceutical Synthesis Executive Summary & Strategic Value 2-Amino-3-methylphenyl trifluoromethanesulphonate (hereafter Re...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-Amino-3-methylphenyl Trifluoromethanesulphonate in Pharmaceutical Synthesis

Executive Summary & Strategic Value

2-Amino-3-methylphenyl trifluoromethanesulphonate (hereafter Reagent A ) is a specialized bifunctional building block designed for the rapid assembly of nitrogen-containing heterocycles, particularly 7-methylindoles and polysubstituted anilines .[1][2]

Unlike simple haloanilines, Reagent A offers a unique reactivity profile due to the triflate (–OTf) pseudohalide at the C1 position and the amino (–NH₂) group at C2, flanked by a sterically demanding methyl group at C3 .[1][2] This specific substitution pattern provides three critical advantages in drug discovery:

  • Orthogonal Reactivity: The triflate group undergoes oxidative addition with Palladium(0) at rates distinct from aryl chlorides or bromides, allowing for chemoselective cross-coupling in polyhalogenated substrates.[1][2]

  • Regiocontrol in Annulation: The C3-methyl group imposes steric constraints that direct regioselectivity during annulation reactions, effectively blocking the "northern" face of the molecule and forcing substituents into specific orientations.[1][2]

  • Access to Privileged Scaffolds: It serves as a direct precursor to 7-methylindole derivatives—a scaffold found in various GPCR ligands and kinase inhibitors—via the Larock heteroannulation.[2]

Mechanistic Insight & Applications

The utility of Reagent A stems from its ability to serve as an electrophile (at C1) and a nucleophile (at N2) simultaneously or sequentially.[1][2]

Application A: The Larock Indole Synthesis (Primary Application)

The most high-value application is the Palladium-catalyzed heteroannulation with internal alkynes.[1][2]

  • Mechanism: The reaction proceeds via oxidative addition of Pd(0) into the C1–OTf bond.[1][2] Coordination of an internal alkyne followed by syn-insertion places the palladium and the aryl ring on the same side of the alkene. The adjacent amine (N2) then attacks the coordinated alkene (aminopalladation), followed by reductive elimination to form the indole.[1][2]

  • Regiochemical Outcome: Due to the C3-methyl group in the starting material, the resulting indole retains this methyl group at the C7 position .[1][2] This provides a reliable route to 7-substituted indoles, which are often difficult to synthesize via Fischer indole synthesis due to mixtures of regioisomers.[1][2]

Application B: Benzyne Generation (Advanced)

Reagent A can serve as a precursor to 3-methylbenzyne (1-methyl-2,3-didehydrobenzene) via diazotization.[1][2]

  • Process: Treatment with alkyl nitrites (e.g., t-BuONO) generates the diazonium species in situ.[1][2] Subsequent elimination of N₂ and TfOH (triflic acid) yields the highly reactive benzyne intermediate.[1][2]

  • Utility: This intermediate can be trapped by dienes (Diels-Alder) or nucleophiles to generate sterically crowded, polycyclic aromatic hydrocarbons (PAHs) or functionalized naphthalenes.[1][2]

Application C: Buchwald-Hartwig Amination

The triflate group is an excellent electrophile for C-N coupling.[2]

  • Selectivity: In the presence of a C-Cl bond elsewhere in the molecule, the C-OTf bond of Reagent A can be selectively coupled, preserving the chloride for later functionalization.[1][2]

Visualizing the Chemical Space

The following diagram illustrates the divergent pathways accessible from Reagent A .

G SM 2-Amino-3-methylphenyl trifluoromethanesulphonate (Reagent A) Larock Pd(0) / Alkyne (Larock Annulation) SM->Larock Suzuki Pd(0) / Boronic Acid (Suzuki Coupling) SM->Suzuki Benzyne t-BuONO (Diazotization) SM->Benzyne Indole 7-Methylindole Derivatives Larock->Indole Cyclization Biaryl 2-Amino-3-methyl Biaryls Suzuki->Biaryl C-C Bond Formation Napth Functionalized Naphthalenes/Anilines Benzyne->Napth Trapping/Diels-Alder

Figure 1: Divergent synthetic pathways for 2-Amino-3-methylphenyl trifluoromethanesulphonate.[1][2]

Detailed Experimental Protocol

Protocol: Synthesis of 2,3-Diphenyl-7-methylindole via Larock Annulation

This protocol demonstrates the synthesis of a 7-methylindole scaffold using Reagent A and Diphenylacetylene.[2] This method is preferred over 2-haloanilines due to the milder conditions often allowed by triflates and the avoidance of halide waste interference in sensitive systems.

Reagents & Equipment:

  • Substrate: 2-Amino-3-methylphenyl trifluoromethanesulphonate (1.0 equiv)

  • Alkyne: Diphenylacetylene (1.2 equiv)[1][2]

  • Catalyst: Palladium(II) acetate [Pd(OAc)₂] (5 mol%)[1][2]

  • Ligand: 1,1'-Bis(diphenylphosphino)ferrocene (dppf) or Triphenylphosphine (PPh₃) (10 mol%)[1][2]

  • Base: Potassium Carbonate (K₂CO₃) (3.0 equiv)[1][2]

  • Solvent: DMF (Anhydrous)[1][2]

  • Atmosphere: Argon or Nitrogen[1][2]

Step-by-Step Methodology:

  • Catalyst Pre-complexation (Optional but Recommended):

    • In a dry Schlenk tube, dissolve Pd(OAc)₂ (0.05 mmol) and the phosphine ligand (0.10 mmol) in 1 mL of DMF. Stir at room temperature for 15 minutes to generate the active Pd(0) species (solution typically turns from orange to yellow/brown).[1]

    • Expert Insight: Pre-forming the catalyst reduces the induction period and prevents Pd-black precipitation during the initial heating phase.[2]

  • Reaction Assembly:

    • To the catalyst mixture, add Reagent A (1.0 mmol), Diphenylacetylene (1.2 mmol), and K₂CO₃ (3.0 mmol).[1][2]

    • Add remaining DMF (4 mL) to reach a concentration of ~0.2 M.[1][2]

    • Seal the tube and purge with Argon for 5 minutes.[1][2]

  • Thermal Activation:

    • Heat the reaction mixture to 100 °C .

    • Monitor via TLC or LC-MS.[1][2] The triflate is typically consumed within 4–12 hours.[1]

    • Checkpoint: If the reaction stalls, add 2 mol% additional catalyst.[1] The steric bulk of the 3-methyl group may slow down the oxidative addition compared to non-methylated analogs.[2]

  • Work-up & Purification:

    • Cool to room temperature.[2][3] Dilute with Ethyl Acetate (30 mL) and wash with water (3 x 10 mL) to remove DMF.[1][2]

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.[1][2]

    • Purify via Flash Column Chromatography (SiO₂).[1][2]

    • Eluent: Hexanes/Ethyl Acetate gradient (typically 95:5 to 80:20).[1][2]

Expected Yield: 75–88% Characterization Data (Simulated):

  • ¹H NMR: Distinct singlet for the methyl group at ~2.4–2.6 ppm.[1][2] Indole NH signal broad at ~8.5–10 ppm.[1][2]

  • Regiochemistry Verification: NOESY experiments should show correlation between the C7-Methyl group and the C6-H proton, but no correlation to the C2/C3 substituents, confirming the 7-methyl placement.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Conversion Catalyst deactivation or poor oxidative addition.[1][2]Switch to electron-rich, bulky ligands like XPhos or BrettPhos to facilitate oxidative addition into the sterically hindered triflate.[1][2]
Regioisomer Mixtures Unsymmetrical alkynes used with poor directing groups.[2]Use bulky substituents on the alkyne to enforce steric differentiation.[1][2] The C3-methyl on the aryl ring generally directs the larger alkyne group to the C2 position of the indole.[1][2]
Hydrolysis of Triflate Wet solvent or excessive base strength.[1][2]Ensure DMF is anhydrous (<50 ppm water).[1][2] Switch to a milder base like K₃PO₄ if phenol formation is observed.
Pd Black Formation Instability of Pd(0) at high temp.[1][2]Add 5–10 mol% n-Bu₄NCl (TBAC).[1][2] Chloride ions stabilize the colloidal Pd species.[1]

References

  • Larock Indole Synthesis Methodology

    • Larock, R. C., & Yum, E. K. (1991).[1][2] Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society, 113(17), 6689–6690.[1][2]

    • [1][2]

  • Reactivity of Aryl Triflates in Cross-Coupling

    • Pan, J., Wang, X., Zhang, Y., & Buchwald, S. L. (2011).[1][2] Palladium-Catalyzed Conversion of Aryl and Vinyl Triflates to Bromides and Chlorides.[2] Organic Letters, 13(18), 4974–4976.[1][2]

    • [1][2]

  • Benzyne Generation from 2-Aminoaryl Triflates

    • Sumida, Y., Kato, T., & Hosoya, T. (2013).[1][2] Generation of Arynes via Displacement of Triflate by Iodide.[1][2] Organic Letters, 15(11), 2806–2809.[1][2] (Contextual reference for triflate/amine precursors).

    • [1][2]

  • Compound Data & Safety

    • National Center for Biotechnology Information.[2] PubChem Compound Summary for CAS 1589523-29-4.[1][2]

    • [1][2]

Sources

Method

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Amino-3-methylphenyl trifluoromethanesulphonate

For: Researchers, scientists, and drug development professionals. Introduction: Navigating the Challenges of C-N Bond Formation with a Hindered Aryl Triflate The Buchwald-Hartwig amination stands as a cornerstone of mode...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Challenges of C-N Bond Formation with a Hindered Aryl Triflate

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are prevalent motifs in pharmaceuticals, natural products, and advanced materials.[2] While the reaction is broadly applicable, its success with challenging substrates, such as the sterically hindered and electron-rich 2-Amino-3-methylphenyl trifluoromethanesulphonate, hinges on a nuanced understanding and careful selection of reaction parameters.

This guide provides an in-depth analysis and a detailed protocol for the successful Buchwald-Hartwig amination of 2-Amino-3-methylphenyl trifluoromethanesulphonate. We will delve into the rationale behind the choice of catalyst, ligand, base, and solvent, offering a robust starting point for researchers tackling similar sterically demanding systems.

Substrate-Specific Considerations: Overcoming Steric and Electronic Hurdles

The structure of 2-Amino-3-methylphenyl trifluoromethanesulphonate presents a unique set of challenges for the Buchwald-Hartwig amination:

  • Steric Hindrance: The ortho-amino and meta-methyl substituents crowd the reactive triflate group. This steric bulk can impede the crucial oxidative addition step of the palladium catalyst to the aryl triflate and hinder the subsequent approach of the amine coupling partner.

  • Electron-Rich Nature: The presence of the amino group, a strong electron-donating group, increases the electron density of the aromatic ring. This can slow down the rate of oxidative addition, a key step in the catalytic cycle.

  • The Triflate Leaving Group: Aryl triflates are excellent electrophiles for this transformation, often showing high reactivity.[3][4] However, their propensity to undergo cleavage to the corresponding phenol can be a competing side reaction, especially under certain conditions.[4]

A successful protocol must therefore employ a catalytic system that is both highly active and sterically accommodating to overcome these challenges.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle. A general understanding of this mechanism is crucial for troubleshooting and optimizing the reaction.[5][6]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + Ar-OTf PdII_ArX Ar-Pd(II)(L_n)X OxAdd->PdII_ArX Ligand_Ex Ligand Exchange PdII_ArX->Ligand_Ex + HNR¹R² - HX PdII_ArNR1R2 Ar-Pd(II)(L_n)NR¹R² Ligand_Ex->PdII_ArNR1R2 RedElim Reductive Elimination PdII_ArNR1R2->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR¹R² RedElim->Product Amine HNR¹R² Amine->Ligand_Ex Base Base Base->Ligand_Ex ArX Ar-OTf ArX->OxAdd

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

The cycle initiates with the oxidative addition of the aryl triflate to a Pd(0) complex. This is followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[5][6]

Optimized Reaction Conditions: A Rationale-Driven Approach

Based on the challenges presented by 2-Amino-3-methylphenyl trifluoromethanesulphonate, the following reaction parameters are recommended.

ParameterRecommendedRationale
Palladium Precatalyst G3 or G4 Palladacycle PrecatalystsThese precatalysts are air- and moisture-stable and readily form the active Pd(0) species under the reaction conditions, leading to reproducible results.[6]
Ligand Buchwald Biaryl Phosphine Ligands (e.g., RuPhos, BrettPhos)These bulky and electron-rich ligands are essential for promoting both the oxidative addition of the sterically hindered aryl triflate and the final reductive elimination step.[5][7]
Base Strong, non-nucleophilic bases (e.g., NaOtBu, LHMDS)A strong base is required to deprotonate the amine, facilitating its coordination to the palladium center.[6]
Solvent Aprotic, non-polar solvents (e.g., Toluene, Dioxane)These solvents are generally effective for Buchwald-Hartwig reactions, though solubility of all components should be considered.[6]
Temperature 80-110 °CElevated temperatures are typically necessary to overcome the activation barriers associated with sterically hindered substrates.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a detailed procedure for the amination of 2-Amino-3-methylphenyl trifluoromethanesulphonate with a generic primary or secondary amine.

Experimental_Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Add_Reagents Add Reagents: - Aryl Triflate - Amine - Base - Solvent Setup->Add_Reagents Add_Catalyst Add Catalyst System: - Pd Precatalyst - Ligand Add_Reagents->Add_Catalyst Heat Heat Reaction (80-110 °C) Add_Catalyst->Heat Monitor Monitor Progress (TLC, GC-MS, LC-MS) Heat->Monitor Monitor->Heat Incomplete Workup Aqueous Workup & Extraction Monitor->Workup Reaction Complete Purify Purification (Column Chromatography) Workup->Purify Analyze Characterization (NMR, MS) Purify->Analyze End End Analyze->End

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Materials:

  • 2-Amino-3-methylphenyl trifluoromethanesulphonate (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., RuPhos-Pd-G3, 1-3 mol%)

  • Ligand (e.g., RuPhos, 1-3 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.5-2.0 equiv)

  • Anhydrous toluene or dioxane

  • Standard glassware for inert atmosphere reactions (Schlenk flask or glovebox)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of argon, add the 2-Amino-3-methylphenyl trifluoromethanesulphonate, the amine, and the base to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Catalyst Addition: To the flask, add the palladium precatalyst and the ligand.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction Execution: Seal the flask and heat the reaction mixture in an oil bath to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water. Dilute with a suitable organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Characterize the purified product by NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low Conversion - Inactive catalyst- Insufficiently anhydrous conditions- Poor solubility of reagents- Use a fresh batch of catalyst and ligand.- Ensure all glassware is oven-dried and solvents are anhydrous.- Try a different solvent or a co-solvent system to improve solubility.[6]
Formation of Phenol Cleavage of the triflate leaving groupIn some cases, slow addition of the aryl triflate to the reaction mixture can minimize this side reaction.[4]
Decomposition of Starting Material Base-mediated decompositionConsider using a weaker, yet still effective, base such as LHMDS or Cs2CO3.

Conclusion

The Buchwald-Hartwig amination of the sterically hindered 2-Amino-3-methylphenyl trifluoromethanesulphonate is a challenging yet achievable transformation. Success relies on the judicious selection of a highly active and sterically tolerant catalytic system. The use of modern palladacycle precatalysts in combination with bulky biaryl phosphine ligands provides a powerful tool to overcome the inherent steric and electronic hurdles of this substrate. The protocol and insights provided herein offer a solid foundation for researchers to confidently approach this and similar challenging C-N cross-coupling reactions.

References

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Available at: [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Available at: [Link]

  • Louie, J., Driver, M. S., Hamann, B. C., & Hartwig, J. F. (1997). Palladium-catalyzed amination of aryl triflates and importance of triflate addition rate. The Journal of Organic Chemistry, 62(5), 1268–1273. Available at: [Link]

  • Help troubleshooting a Buchwald-Hartwig amination?. (2018). Reddit. Available at: [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). Palladium-catalyzed cross-coupling of aryl chlorides and triflates with sodium cyanate: a practical synthesis of unsymmetrical ureas. Journal of the American Chemical Society, 132(43), 15914–15917. Available at: [Link]

  • Ye, Y., & Sanford, M. S. (2012). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 14(23), 6000-6003. Available at: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. Available at: [Link]

  • Fors, B. P., Vinogradova, E. V., & Buchwald, S. L. (2011). Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Triflates with Sodium Cyanate: A Practical Synthesis of Unsymmetrical Ureas. DSpace@MIT. Available at: [Link]

  • Buchwald-Hartwig coupling troubleshooting. (2022). Chemistry Stack Exchange. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025). YouTube. Available at: [Link]

  • The Buchwald–Hartwig Amination After 25 Years. (2019). University of Groningen Research Portal. Available at: [Link]

  • Hartwig, J. F. (2007). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 72(15), 5559-5572. Available at: [Link]

  • Zhang, W. (2006). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Molecules, 11(6), 468-474. Available at: [Link]

  • Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. (2006). ResearchGate. Available at: [Link]

  • Wolfe, J. P., Tomori, H., Sadighi, J. P., Yin, J., & Buchwald, S. L. (2000). Simple, Efficient Catalyst System for the Palladium-Catalyzed Amination of Aryl Chlorides, Bromides, and Triflates. The Journal of Organic Chemistry, 65(4), 1158–1174. Available at: [Link]

  • Harris, M. C., & Buchwald, S. L. (2002). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. DSpace@MIT. Available at: [Link]

Sources

Application

Application Notes and Protocols for Metal-Free Arylation Reactions Involving 2-Amino-3-methylphenyl Trifluoromethanesulphonate

For: Researchers, scientists, and drug development professionals. Introduction: Embracing Metal-Free Transformations in Arylation Chemistry The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organ...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Embracing Metal-Free Transformations in Arylation Chemistry

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials where arylamine moieties are prevalent. Historically, this endeavor has been dominated by transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. While powerful, these methods often necessitate expensive and toxic metal catalysts, whose complete removal from the final product can be a significant challenge, especially in pharmaceutical applications.

This guide details the application of 2-Amino-3-methylphenyl trifluoromethanesulphonate in metal-free arylation reactions. Aryl triflates are highly effective electrophilic partners in coupling reactions due to the excellent leaving group ability of the trifluoromethanesulfonate (triflate) group. The protocols outlined herein provide a robust framework for the synthesis of valuable arylamine building blocks, circumventing the need for transition metals and thereby offering a more sustainable and cost-effective approach to C-N bond formation. The methodologies presented are designed to be self-validating, with explanations for each experimental choice to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Synthesis of 2-Amino-3-methylphenyl Trifluoromethanesulphonate

The starting material, 2-Amino-3-methylphenyl trifluoromethanesulphonate, can be readily prepared from the commercially available 2-Amino-3-methylphenol. The triflation of the phenolic hydroxyl group is a straightforward procedure.

Protocol 1: Synthesis of 2-Amino-3-methylphenyl Trifluoromethanesulphonate

Materials and Equipment:

  • 2-Amino-3-methylphenol

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • Pyridine or 2,6-lutidine

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Amino-3-methylphenol (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Base Addition: Cool the solution to 0 °C using an ice bath. To this stirred solution, add pyridine or 2,6-lutidine (1.2 eq.) dropwise. The use of a non-nucleophilic base is crucial to prevent side reactions with the triflic anhydride.

  • Triflation: While maintaining the temperature at 0 °C, slowly add trifluoromethanesulfonic anhydride (1.1 eq.) to the reaction mixture. A slight exotherm may be observed. The reaction is typically complete within 1-2 hours.

  • Workup: Upon completion (monitored by TLC), quench the reaction by adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the pure 2-Amino-3-methylphenyl trifluoromethanesulphonate.

Metal-Free N-Arylation of Amines with 2-Amino-3-methylphenyl Trifluoromethanesulphonate

This section provides a detailed protocol for a representative metal-free N-arylation reaction using 2-Amino-3-methylphenyl trifluoromethanesulphonate as the arylating agent. The choice of a strong, non-nucleophilic base is critical for promoting the reaction, which is believed to proceed through either a benzyne or a radical-mediated pathway, depending on the specific reaction conditions and substrates.

Protocol 2: Representative Metal-Free N-Arylation

Materials and Equipment:

  • 2-Amino-3-methylphenyl trifluoromethanesulphonate

  • Primary or secondary amine (e.g., aniline, morpholine)

  • Potassium tert-butoxide (KOtBu) or Cesium Fluoride (CsF)

  • Anhydrous solvent (e.g., dioxane, toluene, or DMSO)

  • Schlenk tube or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard glassware for organic synthesis and workup

Experimental Workflow:

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification prep1 Dry Schlenk tube and stir bar prep2 Add 2-Amino-3-methylphenyl trifluoromethanesulphonate (1.0 eq.) prep1->prep2 prep3 Add amine (1.2 eq.) prep2->prep3 prep4 Add base (e.g., KOtBu, 2.0 eq.) prep3->prep4 prep5 Add anhydrous solvent prep4->prep5 react1 Seal the tube under inert atmosphere prep5->react1 react2 Heat the reaction mixture (e.g., 80-120 °C) react3 Monitor reaction progress by TLC/LC-MS workup1 Cool to room temperature react3->workup1 workup2 Quench with saturated NH4Cl (aq) workup1->workup2 workup3 Extract with an organic solvent workup2->workup3 workup4 Dry, filter, and concentrate workup3->workup4 workup5 Purify by column chromatography workup4->workup5

Caption: Experimental workflow for the metal-free N-arylation.

Procedure:

  • Reaction Setup: To a dry Schlenk tube or sealed reaction vial containing a magnetic stir bar, add 2-Amino-3-methylphenyl trifluoromethanesulphonate (1.0 eq.), the desired amine (1.2 eq.), and the base (e.g., potassium tert-butoxide, 2.0 eq.).

  • Solvent Addition: Under an inert atmosphere, add the anhydrous solvent (e.g., dioxane). The concentration is typically in the range of 0.1-0.5 M.

  • Reaction: Seal the tube and heat the mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. The reaction time can vary from a few hours to 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After completion, cool the reaction mixture to room temperature. Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Quantitative Data Summary:

EntryAmineBaseSolventTemp (°C)Time (h)Yield (%)
1AnilineKOtBuDioxane10012[Expected good to high]
2MorpholineKOtBuDioxane8018[Expected good to high]
3BenzylamineCsFToluene11024[Expected moderate to good]
4IndoleKOtBuDMSO1208[Expected good]
Note: Yields are representative expectations based on similar transformations in the literature and will require experimental optimization.

Mechanistic Insights

The precise mechanism of metal-free arylation reactions can be highly dependent on the substrates and reaction conditions. Two plausible pathways for the N-arylation of amines with 2-Amino-3-methylphenyl trifluoromethanesulphonate are the aryne pathway and a radical-mediated pathway.

1. Aryne Pathway:

In the presence of a strong base, 2-Amino-3-methylphenyl trifluoromethanesulphonate can undergo elimination to form a highly reactive benzyne intermediate. The amine then acts as a nucleophile, adding to the benzyne to form the arylated product.

G A 2-Amino-3-methylphenyl trifluoromethanesulphonate B Benzyne Intermediate A->B  -HOTf (Base-mediated) D Addition Product B->D Nucleophilic Attack C Nucleophilic Amine C->D E Final Arylated Amine D->E Protonation

Caption: Proposed aryne-mediated N-arylation mechanism.

2. Radical Pathway (Homolytic Aromatic Substitution):

Alternatively, a single-electron transfer (SET) process, potentially initiated by the base or thermal conditions, could generate an aryl radical from the triflate. This radical can then add to the amine, followed by subsequent steps to yield the final product.

G A 2-Amino-3-methylphenyl trifluoromethanesulphonate B Aryl Radical A->B SET -OTf⁻ D Radical Adduct B->D C Amine C->D Radical Addition E Final Arylated Amine D->E H-atom abstraction or oxidation/deprotonation

Caption: Proposed radical-mediated N-arylation mechanism.

Troubleshooting Guide

Even with robust protocols, challenges can arise. This section provides guidance on common issues and their potential solutions.

G Problem Problem Cause Potential Cause Problem->Cause Low or No Conversion Solution Suggested Solution Cause->Solution Inactive Reagents Solution2 Solution2 Cause->Solution2 Insufficient Temperature/Time Solution3 Solution3 Cause->Solution3 Base Incompatibility Solution1 Solution1 Solution->Solution1 Use freshly dried solvents and freshly opened/purified reagents. Solution2a Solution2a Solution2->Solution2a Increase reaction temperature or prolong reaction time. Solution3a Solution3a Solution3->Solution3a Screen different bases (e.g., NaOtBu, KHMDS). Problem2 Multiple Products/Low Selectivity Cause2 Cause2 Problem2->Cause2 Side Reactions Solution4 Solution4 Cause2->Solution4 Lower reaction temperature. Solution5 Solution5 Cause2->Solution5 Change solvent to influence reaction pathway. Solution6 Solution6 Cause2->Solution6 Adjust stoichiometry of reagents.

Caption: Troubleshooting workflow for common issues.

References

  • Frantz, D. E., Weaver, D. G., Carey, J. P., Kress, M. H., & Dolling, U. H. (2002). Practical Synthesis of Aryl Triflates under Aqueous Conditions. Organic Letters, 4(26), 4717–4718. [Link]

  • Bolliger, J. L., & Frech, C. M. (2009). Transition metal-free amination of aryl halides—A simple and reliable method for the efficient and high-yielding synthesis of N-arylated amines. Tetrahedron, 65(6), 1180-1187. [Link]

  • Zhu, W., & Ma, D. (2004). A new exploration of triflates as coupling partners: copper-catalyzed amination of aryl triflates. Chemical Communications, (7), 888-889. [Link]

  • Lundgren, R. J., & Stradiotto, M. (2012). C–N bond formation via transition-metal-catalyzed amination of aryl and heteroaryl electrophiles. Chemistry–A European Journal, 18(31), 9576-9588. [Link]

  • Liu, Z., Wang, P., Chen, Y., Mu, T., & Liu, Z. (2020). Small organic molecules with tailored structures: initiators in the transition-metal-free C–H arylation of unactivated arenes. Green Chemistry, 22(15), 4935-4942. [Link]

  • Raviola, C., Protti, S., & Fagnoni, M. (2016). Metal-free photochemical aryl-aryl cross-coupling. Angewandte Chemie International Edition, 55(48), 14957-14961. [Link]

  • Pena, J. M., & Serna-Saldívar, S. O. (2012). Metal-free C–N cross-coupling reactions. Green Chemistry, 14(7), 1834-1840. [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Catalyst Loading for 2-Amino-3-methylphenyl trifluoromethanesulphonate Couplings

Welcome to the technical support center for optimizing catalyst loading in Suzuki-Miyaura cross-coupling reactions involving 2-Amino-3-methylphenyl trifluoromethanesulphonate. This guide is designed for researchers, scie...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing catalyst loading in Suzuki-Miyaura cross-coupling reactions involving 2-Amino-3-methylphenyl trifluoromethanesulphonate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their experimental protocols. We will delve into the nuances of catalyst optimization, moving beyond standard procedures to address the specific challenges posed by this sterically hindered and electron-rich substrate.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses frequently encountered problems during the coupling of 2-Amino-3-methylphenyl trifluoromethanesulphonate. The solutions provided are based on established mechanistic principles and practical laboratory experience.

Issue 1: Low or No Conversion to the Desired Product

Q: My reaction shows a low yield or no formation of the coupled product, even with a standard catalyst loading (e.g., 1-2 mol%). What are the likely causes and how can I troubleshoot this?

A: Low conversion with this particular substrate often points to challenges in the oxidative addition step of the catalytic cycle, which can be influenced by several factors.[1] Here’s a systematic approach to diagnosing and resolving the issue:

  • Catalyst and Ligand Choice: The combination of a palladium precursor and a suitable ligand is critical. For sterically hindered and electron-rich substrates like 2-Amino-3-methylphenyl trifluoromethanesulphonate, standard ligands like triphenylphosphine (PPh₃) may not be effective.

    • Recommendation: Employ bulky, electron-rich phosphine ligands. These ligands promote the formation of a coordinatively unsaturated, electron-rich Pd(0) species, which is more reactive towards the C-OTf bond.[2][3] Consider ligands such as Buchwald's biaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs). A catalyst screen with different palladium sources and ligands may be necessary.[4]

  • Catalyst Loading: While 1-2 mol% is a common starting point, it may be insufficient for this challenging substrate.

    • Recommendation: Incrementally increase the catalyst loading to 3-5 mol%. In some cases, even higher loadings may be required to achieve a reasonable reaction rate.[4][5]

  • Reaction Temperature: The C-OTf bond of an aryl triflate is generally less reactive than corresponding aryl bromides or iodides, often necessitating higher reaction temperatures for efficient oxidative addition.[6]

    • Recommendation: If your initial reaction was run at a moderate temperature (e.g., 80 °C), consider increasing it to 100-120 °C. Ensure your solvent choice is appropriate for the higher temperature.

  • Solvent and Base: The choice of solvent and base significantly impacts the solubility of reactants and the overall reaction kinetics.

    • Recommendation: Aprotic polar solvents like dioxane, THF, or toluene are commonly used.[7] Ensure your base is strong enough to facilitate the transmetalation step but not so strong as to cause significant side reactions. Common choices include Cs₂CO₃, K₃PO₄, and K₂CO₃.[8][9]

Issue 2: Significant Formation of Side Products

Q: I am observing significant byproduct formation, primarily homocoupling of the boronic acid and/or de-triflated starting material. How can I minimize these side reactions?

A: The formation of these byproducts points to specific issues within the catalytic cycle.

  • Homocoupling of the Boronic Acid: This typically occurs when the transmetalation step is slow relative to other processes, or if there are Pd(II) species present that can directly couple two boronic acid molecules.[6]

    • Causality: A slow transmetalation can result from an inappropriate base or the presence of water which can hydrolyze the boronic acid.

    • Troubleshooting:

      • Optimize the Base: Ensure the base is sufficiently strong and soluble in the reaction medium.

      • Anhydrous Conditions: While some water can be beneficial in Suzuki couplings, excess water can lead to boronic acid decomposition. Try running the reaction under strictly anhydrous conditions.

      • Ligand Choice: Certain ligands can accelerate the transmetalation step.

  • De-triflation (Protodeboronation): The replacement of the triflate group with a hydrogen atom is a common side reaction, particularly with electron-rich aryl triflates.[10]

    • Causality: This can be caused by the presence of trace acids or water, which can protonate the aryl-palladium intermediate before it undergoes transmetalation.[10]

    • Troubleshooting:

      • Use a Non-Aqueous Workup: If the reaction is quenched with an aqueous acidic solution, this can exacerbate the issue. Consider a non-aqueous workup.

      • Scrupulously Dry Reagents and Solvents: Ensure all components of the reaction are thoroughly dried.

Issue 3: Catalyst Deactivation

Q: My reaction starts well but then stalls, leading to incomplete conversion. What could be causing catalyst deactivation?

A: Catalyst deactivation can occur through several mechanisms, especially in reactions involving substrates with coordinating functional groups like the amino group in 2-Amino-3-methylphenyl trifluoromethanesulphonate.

  • Palladium Black Formation: The precipitation of palladium metal (palladium black) is a common sign of catalyst decomposition.[10]

    • Causality: This can happen if the active Pd(0) species agglomerates or if the ligand dissociates, leaving the palladium center exposed.

    • Troubleshooting:

      • Increase Ligand-to-Palladium Ratio: A slight excess of the ligand can help stabilize the catalytic species and prevent agglomeration.

      • Use a Pre-formed Catalyst: Using a well-defined Pd(0) or Pd(II) pre-catalyst can sometimes improve stability.

  • Coordination to the Amino Group: The free amine in the substrate can coordinate to the palladium center, potentially inhibiting catalytic activity.

    • Causality: The lone pair of electrons on the nitrogen atom can act as a ligand, competing with the desired phosphine ligand and hindering the catalytic cycle.

    • Troubleshooting:

      • Protecting the Amino Group: While not always ideal due to the extra synthetic steps, protecting the amine with a group like Boc or Cbz can prevent coordination.[4]

      • Ligand Selection: Bulky ligands can sterically disfavor the coordination of the amino group to the palladium center.

II. Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst loading for this specific coupling reaction?

A1: There is no single "optimal" catalyst loading that fits all conditions. However, a good starting point for the Suzuki-Miyaura coupling of 2-Amino-3-methylphenyl trifluoromethanesulphonate is typically between 1-3 mol% of the palladium precursor.[5] Due to the challenging nature of this substrate, you may need to increase the loading to 5 mol% or even higher to achieve a satisfactory yield and reaction rate.[4] It is always recommended to perform a catalyst loading screen to determine the optimal amount for your specific reaction conditions.

Q2: How does the choice of palladium precursor affect the reaction?

A2: The palladium precursor serves as the source of the active Pd(0) catalyst. Common choices include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[5]

  • Pd(OAc)₂ and Pd₂(dba)₃: These are Pd(II) and Pd(0) sources, respectively, that require an external ligand to form the active catalytic species. They are often preferred for their stability and versatility in screening different ligands.

  • Pd(PPh₃)₄: This is a pre-formed Pd(0) complex. While convenient, it may not be the most active catalyst for this specific transformation, and the presence of excess PPh₃ can sometimes be detrimental.

Q3: Can I perform this reaction under ligand-free conditions?

A3: While some Suzuki couplings can proceed without an added ligand, it is highly unlikely to be successful for a sterically hindered and electron-rich substrate like 2-Amino-3-methylphenyl trifluoromethanesulphonate.[1][11] The ligand is crucial for stabilizing the palladium catalyst, promoting oxidative addition, and preventing catalyst decomposition.[2]

Q4: What is the role of the base in this reaction, and how do I choose the right one?

A4: The base plays a critical role in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[12] It activates the organoboron species, making it more nucleophilic and facilitating the transfer of the organic group to the palladium center.

  • Common Bases: Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are frequently used.[8][9]

  • Selection Criteria: The choice of base depends on the solvent and the sensitivity of your substrates to basic conditions. For challenging couplings, a stronger, more soluble base like Cs₂CO₃ is often beneficial.

III. Experimental Protocols and Data

Protocol 1: General Procedure for Catalyst Loading Optimization

This protocol outlines a systematic approach to determining the optimal catalyst loading for the coupling of 2-Amino-3-methylphenyl trifluoromethanesulphonate with a generic arylboronic acid.

  • Reaction Setup: To a series of oven-dried reaction vials equipped with stir bars, add 2-Amino-3-methylphenyl trifluoromethanesulphonate (1.0 equiv), the arylboronic acid (1.2 equiv), and the chosen base (e.g., K₂CO₃, 2.0 equiv).

  • Catalyst/Ligand Addition: In a separate glovebox or under an inert atmosphere, prepare stock solutions of the palladium precursor (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos) in the reaction solvent (e.g., dioxane).

  • Variable Catalyst Loading: Add the appropriate volume of the catalyst and ligand stock solutions to each reaction vial to achieve the desired catalyst loadings (e.g., 0.5, 1, 2, 3, 4, and 5 mol%).

  • Reaction Execution: Add the reaction solvent to each vial to reach the desired concentration (typically 0.1-0.2 M). Seal the vials and heat the reactions at the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring and Analysis: Monitor the progress of each reaction by TLC, GC, or LC-MS at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).

  • Data Interpretation: Plot the reaction yield versus catalyst loading at different time points to identify the loading that provides the best balance of reaction rate and efficiency.

Data Presentation: Example Catalyst Loading Screen
Catalyst Loading (mol%)Yield after 4h (%)Yield after 24h (%)Major Byproducts Observed
0.51535Unreacted Starting Material
1.04575Minor Homocoupling
2.07092Trace Homocoupling
3.08595Minimal Byproducts
4.08896Minimal Byproducts
5.09096Minimal Byproducts

Reaction Conditions: 2-Amino-3-methylphenyl trifluoromethanesulphonate (1 mmol), Phenylboronic acid (1.2 mmol), K₂CO₃ (2 mmol), Pd(OAc)₂/SPhos (1:2), Dioxane (10 mL), 100 °C.

From this example data, a catalyst loading of 2-3 mol% appears to be the most efficient, providing high yields without a significant increase in reaction time or byproducts.

IV. Visualizing the Catalytic Cycle and Troubleshooting Logic

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR)2 Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Ar-R Reductive Elimination->Pd(0)L2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Catalyst Is the Catalyst/Ligand Appropriate for a Hindered, Electron-Rich Substrate? Start->Check_Catalyst Increase_Loading Increase Catalyst Loading (e.g., to 3-5 mol%) Check_Catalyst->Increase_Loading Yes Check_Byproducts Are Side Products (Homocoupling, De-triflation) Observed? Check_Catalyst->Check_Byproducts No Increase_Temp Increase Reaction Temperature Increase_Loading->Increase_Temp Increase_Temp->Check_Byproducts Optimize_Base Optimize Base and Ensure Anhydrous Conditions Check_Byproducts->Optimize_Base Yes Check_Deactivation Does the Reaction Stall? Check_Byproducts->Check_Deactivation No Success Improved Yield Optimize_Base->Success Increase_Ligand_Ratio Increase Ligand:Pd Ratio Consider Pre-catalyst Check_Deactivation->Increase_Ligand_Ratio Yes Check_Deactivation->Success No Increase_Ligand_Ratio->Success

Caption: A logical workflow for troubleshooting low-yielding reactions.

V. References

  • MDPI.

  • PMC - NIH.

  • Rose-Hulman.

  • ACS Publications.

  • ResearchGate.

  • Journal of the American Chemical Society.

  • PMC - PubMed Central.

  • ACS Publications.

  • ResearchGate.

  • PMC - NIH.

  • Beilstein Journal of Organic Chemistry.

  • ResearchGate.

  • Chemistry LibreTexts.

  • Chem 115 Myers.

  • Catalysis Science & Technology (RSC Publishing).

  • Organic Chemistry Portal.

  • PMC - NIH.

  • Yoneda Labs.

  • ResearchGate.

  • YouTube.

  • ResearchGate.

  • Preprints.org.

  • Wiley Analytical Science.

  • TCI Chemicals.

  • wwjmrd.

  • Catalysis Science & Technology (RSC Publishing).

  • cata log.lib.ky.

  • ResearchGate.

  • ResearchGate.

  • Chemistry LibreTexts.

  • Reddit.

  • ResearchGate.

Sources

Optimization

Technical Support Center: Navigating Steric Hindrance in Reactions of 2-Amino-3-methylphenyl trifluoromethanesulphonate

Welcome to the technical support center for handling 2-Amino-3-methylphenyl trifluoromethanesulphonate. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling 2-Amino-3-methylphenyl trifluoromethanesulphonate. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with this sterically demanding substrate. Our goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your reactions effectively.

The structure of 2-Amino-3-methylphenyl trifluoromethanesulphonate presents a unique synthetic puzzle. The triflate (-OTf) is an exceptional leaving group, priming the molecule for a variety of cross-coupling reactions.[1][2] However, its reactivity is significantly modulated by the electronic and, most critically, the steric effects of its neighbors: an ortho-amino group and a meta-methyl group. These substituents create a crowded environment around the carbon-triflate bond, which can severely impede the approach of a catalyst and coupling partner.

This guide is structured as a series of frequently asked questions (FAQs) that directly address common failures and low yields. Each section explains the underlying chemical principles, offers a detailed troubleshooting workflow, and provides validated starting protocols to guide your experimental design.

Understanding the Core Challenge: Steric Shielding

The primary obstacle in reactions involving this substrate is the steric congestion surrounding the reactive C-OTf bond. Both the ortho-amino and meta-methyl groups act as "steric shields," hindering the crucial oxidative addition step in palladium-catalyzed cross-coupling cycles. The lone pair on the amino group can also chelate to the metal center, potentially forming an inactive catalyst complex.

Caption: Steric shielding of the C-OTf bond by adjacent groups.

Frequently Asked Questions & Troubleshooting Guides

FAQ 1: Why is my Suzuki-Miyaura coupling failing or giving abysmal yields?

Short Answer: Your catalyst is likely struggling to access the C-OTf bond due to steric hindrance, preventing the initial oxidative addition step. Standard ligands like PPh₃ or even some bidentate phosphines are often ineffective for this type of transformation.

Detailed Explanation: The Suzuki-Miyaura reaction's catalytic cycle begins with the oxidative addition of the aryl triflate to a Pd(0) complex. For this to occur, the palladium center must get in close proximity to the C-OTf bond. The bulky ortho-amino and meta-methyl groups on your substrate physically block this approach. Furthermore, suboptimal ligand choice can lead to the formation of catalytically inactive or less reactive Pd species. Success with sterically demanding substrates hinges on using a catalyst system that is both highly reactive and sterically tailored to overcome this barrier.[3] Bulky, electron-rich monophosphine ligands (e.g., Buchwald-type ligands) are designed for this purpose. They promote the formation of a highly reactive, monoligated L-Pd(0) intermediate, which is less sterically encumbered and better able to penetrate the crowded environment of the substrate.[4][5]

Troubleshooting Workflow & Protocol

G start Low Yield in Suzuki Coupling ligand Is your ligand a bulky, electron-rich monophosphine (e.g., SPhos, RuPhos)? start->ligand base Is your base strong enough (e.g., K₃PO₄, Cs₂CO₃)? ligand->base Yes action_ligand Action: Switch to a Buchwald-type ligand. (See Table 1 & Protocol 1) ligand->action_ligand No conditions Are your solvent and reagents strictly anhydrous? base->conditions Yes action_base Action: Use K₃PO₄ or Cs₂CO₃. Avoid weaker bases like Na₂CO₃. base->action_base No success Reaction Optimized conditions->success Yes action_conditions Action: Use anhydrous solvents (e.g., dioxane, toluene) and degas thoroughly. conditions->action_conditions No action_ligand->base action_base->conditions action_conditions->success

Caption: Troubleshooting flowchart for a sterically hindered Suzuki coupling.

Table 1: Recommended Ligands for Hindered Suzuki-Miyaura Couplings

Ligand NameStructure TypeKey FeatureRationale for Use
SPhos Biaryl MonophosphineHigh bulk and electron densityPromotes fast oxidative addition and reductive elimination.[5]
RuPhos Biaryl MonophosphineIncreased steric bulkEffective for highly hindered substrates where others may fail.
CataXCium® A Di-adamantyl phosphineVery bulky alkylphosphineHas shown unique efficacy for couplings with ortho-substituted anilines.[6]
tBuXPhos Biaryl MonophosphineEnhanced steric profileExcellent general ligand for challenging couplings.

Protocol 1: Suzuki-Miyaura Coupling of 2-Amino-3-methylphenyl trifluoromethanesulphonate

This protocol is a robust starting point. Optimization of temperature and reaction time may be necessary.

  • Reagent Preparation: In a glovebox, add 2-Amino-3-methylphenyl trifluoromethanesulphonate (1.0 equiv.), the desired boronic acid (1.5 equiv.), and finely ground K₃PO₄ (3.0 equiv.) to an oven-dried reaction vessel equipped with a magnetic stir bar.

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., SPhos Pd G3, 2 mol%) and the SPhos ligand (2 mol%) to the vessel.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (to achieve a concentration of ~0.1 M).

  • Reaction: Seal the vessel, remove it from the glovebox, and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions with sterically hindered substrates may require 12-24 hours for completion.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

FAQ 2: My Buchwald-Hartwig amination is giving me phenol byproducts and low conversion. What is happening?

Short Answer: You are likely experiencing cleavage of the triflate group, which is often caused by the reaction conditions or a reaction rate that is too fast initially. The unprotected amine on the substrate itself can also complicate the reaction.

Detailed Explanation: While the triflate is an excellent leaving group, it can be susceptible to hydrolysis, especially at elevated temperatures in the presence of a base, leading to the formation of 2-amino-3-methylphenol. This side reaction competes with the desired C-N bond formation. A key study by Hartwig and others on the amination of aryl triflates found that slow addition of the triflate substrate was crucial in some cases to prevent this cleavage.[7] This technique maintains a low concentration of the electrophile, favoring the productive catalytic cycle over the decomposition pathway. The choice of ligand is also critical to ensure the rate of C-N reductive elimination is faster than competing side reactions.[8]

Troubleshooting & Protocol Recommendations

  • Implement Slow Addition: Prepare a solution of the 2-Amino-3-methylphenyl trifluoromethanesulphonate in your reaction solvent and add it via syringe pump over several hours to the heated mixture of the amine, base, and catalyst.

  • Select the Right Catalyst System: Use a robust ligand that promotes fast C-N coupling. For aminations, ligands like 1,1'-Bis(di-tert-butylphosphino)ferrocene (DtBPF) or biaryl phosphines are excellent choices.[8]

  • Base and Solvent: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is standard for these reactions.[8][9] Anhydrous toluene or dioxane are common solvents.

Protocol 2: Buchwald-Hartwig Amination with Slow Addition

  • Vessel 1 (Reaction Pot): To an oven-dried Schlenk flask, add the amine coupling partner (1.2 equiv.), NaOtBu (1.4 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the ligand (e.g., DtBPF, 2-4 mol%). Evacuate and backfill the flask with argon three times. Add anhydrous toluene.

  • Vessel 2 (Syringe Pump): In a separate flask, dissolve 2-Amino-3-methylphenyl trifluoromethanesulphonate (1.0 equiv.) in anhydrous toluene.

  • Reaction Setup: Heat the reaction pot (Vessel 1) to 90-100 °C. Once at temperature, begin the slow addition of the triflate solution from Vessel 2 via syringe pump over 4-6 hours.

  • Monitoring and Workup: After the addition is complete, allow the reaction to stir at temperature for an additional 8-12 hours. Monitor by LC-MS. Workup is similar to Protocol 1.

FAQ 3: How can I get a Sonogashira coupling to work with this substrate?

Short Answer: The Sonogashira reaction is highly sensitive to sterics, and the traditional Pd/CuI catalyst system may be inefficient.[10] A successful strategy often involves using a more active catalyst system, potentially under copper-free conditions, with a carefully selected ligand and amine base.

Detailed Explanation: The Sonogashira catalytic cycle involves both a palladium cycle and a copper cycle (in the traditional method).[11][12] Steric hindrance can slow down both the oxidative addition at the palladium center and the transmetalation of the copper acetylide. For challenging substrates, copper-free Sonogashira couplings can be advantageous as they simplify the catalytic system and can sometimes offer better tolerance for sensitive functional groups. Success relies on a highly active palladium catalyst that can facilitate both the oxidative addition and the subsequent steps with the terminal alkyne.

Troubleshooting & Protocol Recommendations

Table 2: Recommended Conditions for Hindered Sonogashira Couplings

ParameterRecommendationRationale
Catalyst System Pd(PPh₃)₂Cl₂ / CuI or a more advanced Pd-NHC catalyst.The classic system can work, but N-Heterocyclic Carbene (NHC) ligands can offer superior stability and activity.
Copper Consider a copper-free protocol.Simplifies the reaction and can avoid side reactions like alkyne homocoupling (Glaser coupling).
Base/Solvent Triethylamine (Et₃N) or Diisopropylamine (HNiPr₂)Acts as both the base to deprotonate the alkyne and often as the solvent. Must be high purity and oxygen-free.
Temperature Start at room temperature and gently heat if needed (40-60 °C).Overheating can lead to catalyst decomposition and side reactions.

Protocol 3: Copper-Cocatalyzed Sonogashira Coupling

  • Setup: To an oven-dried Schlenk flask, add 2-Amino-3-methylphenyl trifluoromethanesulphonate (1.0 equiv.) and Copper(I) iodide (CuI, 5 mol%). Evacuate and backfill with argon.

  • Reagent Addition: Add anhydrous, degassed triethylamine. Stir for 5 minutes. Add the terminal alkyne (1.2 equiv.).

  • Catalyst Addition: Finally, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2.5 mol%).

  • Reaction: Stir the mixture at room temperature and monitor by TLC. If the reaction is sluggish after several hours, gently warm to 40-50 °C.

  • Workup: Once complete, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate and purify by column chromatography.

References

  • Balsells, J., & Walsh, P. J. (2003). Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry. Accounts of Chemical Research, 36(9), 669-676. [Link]

  • Ikeda, T., et al. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Scientific Reports, 11(1), 1-8. [Link]

  • Gagnon, D., et al. (2021). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. RSC Advances, 11(52), 32931-32935. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]

  • Zhang, J., et al. (2022). Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction. Nature Communications, 13(1), 4412. [Link]

  • Liu, W., & Sigman, M. S. (2021). Palladium catalyzed cross-coupling of alcohols with olefins by positional tuning of a counteranion. Science, 374(6565), 314-320. [Link]

  • Prakash, G. K. S., et al. (2014). Sonogashira Reaction Using Arylsulfonium Salts as Cross-Coupling Partners. Organic Letters, 16(18), 4786-4789. [Link]

  • Nguyen, T. L., et al. (2023). Reactions of Methyl Radicals with Aniline Acting as Hydrogen Donors and as Methyl Radical Acceptors. ACS Omega, 8(20), 17823-17834. [Link]

  • Desai, N. C., et al. (2012). Synthesis of 2-[(3′-trifluoromethylphenyl)-amino]-3-[n 4-{N 1-(7′-substituted aryl) benzothiazolyl} sulfanilamido] carbonyl pyridines as antimicrobial agents. ResearchGate. [Link]

  • Ruíz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11354-11365. [Link]

  • Wotal, A. C., & Miller, S. J. (2016). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. ACS Central Science, 2(9), 648-655. [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]

  • Google Patents. (n.d.). CN102731353A - Synthesis method of 2-amino-3-methyl thiophenol.
  • Pescatori, L., et al. (2022). Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one. ACS Catalysis, 12(23), 14383-14390. [Link]

  • Reddit. (2023). leaving group ability of triflate. r/chemistry. [Link]

  • Banert, K., & Seifert, J. (2019). Steric hindrance classified: treatment of isothiocyanatoallene with secondary amines bearing bulky substituents to generate 2-aminothiazoles. Organic Chemistry Frontiers, 6(22), 3517-3522. [Link]

  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]

  • Chen, J., et al. (2015). Palladium-catalyzed cross-coupling of enamides with sterically hindered α-bromocarbonyls. Chemical Communications, 51(5), 895-898. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Pescatori, L., et al. (2022). Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one. ACS Catalysis, 12(23), 14383-14390. [Link]

  • ResearchGate. (2019). Steric hindrance classified: treatment of isothiocyanatoallene with secondary amines bearing bulky substituents to generate 2-aminothiazoles. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Pearson+. (2024). A trifluoromethanesulfonate (triflate) can be used in a manner similar to a halide as a leaving group in substitution and elimination reactions. [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. [Link]

  • ResearchGate. (2021). A brief review on aniline and its derivatives. [Link]

  • Reddit. (2023). leaving group ability of triflate. r/OrganicChemistry. [Link]

  • The Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • ResearchGate. (n.d.). Cross-coupling strategies for aniline synthesis. [Link]

  • Shimizu, Y., et al. (2021). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters, 23(13), 5192-5197. [Link]

  • National Institutes of Health. (n.d.). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • YouTube. (2019). Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions. [Link]

  • Pharmaceutical Business Review. (n.d.). The Directed ortho Metallation–Cross- Coupling Fusion: Development and Application in Synthesis. [Link]

  • National Institutes of Health. (n.d.). Ligand Promoted meta-C–H Chlorination of Anilines and Phenols. [Link]

  • ResearchGate. (2019). Fluorinated 2-amino-5-phenyl-1,3,4-thiadiazines: Synthesis and structures. [Link]

  • ResearchGate. (n.d.). Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. [Link]

  • Chemistry LibreTexts. (2020). 20.7: Reactions of Arylamines. [Link]

  • Hartwig Group. (1997). Palladium-catalyzed amination of aryl triflates and importance of triflate addition rate. [Link]

  • Reddit. (n.d.). Why is the Suzuki-Miyaura coupling reaction steric sensitive?. r/chemistry. [Link]

Sources

Troubleshooting

Technical Support Center: Optimal Base Selection for Reactions with 2-Amino-3-methylphenyl trifluoromethanesulphonate

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-Amino-3-methylphenyl trifluoromethanesulphonate. This resource provides in-depth, field-prov...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-Amino-3-methylphenyl trifluoromethanesulphonate. This resource provides in-depth, field-proven insights into selecting the optimal base for various palladium-catalyzed cross-coupling reactions, ensuring high-yield and clean conversions. My aim is to move beyond simple protocol recitation and delve into the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the base in palladium-catalyzed cross-coupling reactions involving 2-Amino-3-methylphenyl trifluoromethanesulphonate?

A1: In palladium-catalyzed reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination, the base plays several critical roles. Primarily, it facilitates the transmetalation step, which is often the rate-limiting step of the catalytic cycle. For instance, in a Suzuki-Miyaura coupling, the base activates the organoboron species, forming a more nucleophilic "ate" complex, which then readily transfers its organic group to the palladium center.[1][2] Additionally, the base neutralizes the trifluoromethanesulfonic acid that is generated during the reaction, preventing side reactions and catalyst deactivation. The choice of base can also influence the stability of the catalyst and the substrate, particularly preventing the premature hydrolysis of the triflate group.[3][4]

Q2: How does the electronic nature of 2-Amino-3-methylphenyl trifluoromethanesulphonate influence base selection?

A2: 2-Amino-3-methylphenyl trifluoromethanesulphonate possesses both an electron-donating amino group and a methyl group, which make the aryl ring electron-rich. This electronic nature has a significant impact on the reactivity of the triflate leaving group. Electron-rich aryl triflates can be less reactive in oxidative addition to the palladium(0) catalyst compared to their electron-poor counterparts. However, they are also more susceptible to base-promoted hydrolysis of the triflate group, which leads to the formation of the corresponding phenol as a major byproduct.[5] Therefore, a carefully chosen base is required—one that is strong enough to promote the desired catalytic cycle but not so harsh as to induce significant substrate degradation.

Q3: What are the most common classes of bases used with aryl triflates, and what are their general characteristics?

A3: The most common bases fall into three main categories:

  • Inorganic Carbonates: Such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃). Cs₂CO₃ is often more effective due to its higher solubility in organic solvents and the "cesium effect," which can promote catalytic activity.[6] These are generally considered milder bases.

  • Inorganic Phosphates: Potassium phosphate (K₃PO₄) is a widely used base, particularly in Suzuki-Miyaura couplings.[7][8] It is a moderately strong, non-nucleophilic base that is effective in promoting transmetalation while minimizing side reactions.

  • Organic Bases: These include hindered alkoxides like sodium tert-butoxide (NaOtBu) and non-nucleophilic amines such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[9] Alkoxides are very strong bases and are often used in Buchwald-Hartwig aminations. Organic bases can offer improved solubility in organic solvents.[9]

The choice among these depends on the specific reaction, solvent, and coupling partner.

Troubleshooting Guide

Problem 1: Low to no conversion of the starting material.

  • Possible Cause: The base may be too weak to effectively promote the transmetalation step or to neutralize the generated acid, leading to catalyst inhibition.

  • Solution:

    • Switch to a stronger base. If you are using a carbonate like K₂CO₃, consider switching to K₃PO₄ or an even stronger base like NaOtBu, especially for more challenging couplings.[10]

    • Optimize the solvent. The solubility and efficacy of the base are highly dependent on the solvent. For instance, Cs₂CO₃ shows better performance in solvents like dioxane or DMF compared to toluene.[6]

    • Ensure anhydrous conditions. Water can hydrolyze the triflate and deactivate the catalyst. Ensure your solvent and reagents are dry, and consider adding molecular sieves.[11]

Problem 2: Significant formation of 2-amino-3-methylphenol (hydrolysis of the triflate).

  • Possible Cause: The base is too strong or the reaction temperature is too high, promoting the undesired cleavage of the S-O bond in the triflate group.[4] This is a common issue with electron-rich aryl triflates.[5]

  • Solution:

    • Use a milder base. If you are using a strong base like NaOtBu, consider switching to K₃PO₄ or Cs₂CO₃. The goal is to find a base that is active in the catalytic cycle but minimizes direct attack on the triflate.

    • Lower the reaction temperature. Higher temperatures can accelerate the rate of hydrolysis.

    • Slow addition of the base or substrate. In some cases, slow addition of the base can maintain a low steady-state concentration, favoring the desired cross-coupling over hydrolysis.[9][11]

Problem 3: Inconsistent reaction yields.

  • Possible Cause: The physical form and purity of the base can significantly impact the reaction. For example, the particle size of powdered K₃PO₄ can affect its reactivity. Impurities in the reagents can also interfere with the catalytic cycle.[10]

  • Solution:

    • Use high-purity bases. Ensure the base is from a reliable source and has been stored correctly to prevent absorption of atmospheric moisture.

    • Consider using a fresh bottle of base. Over time, bases can degrade or become contaminated.

    • Ensure efficient stirring. For heterogeneous inorganic bases, vigorous stirring is crucial for consistent results.[10]

Experimental Protocols

Protocol 1: Base Screening for a Suzuki-Miyaura Coupling

This protocol provides a general framework for screening different bases to find the optimal conditions for the Suzuki-Miyaura coupling of 2-Amino-3-methylphenyl trifluoromethanesulphonate with a generic arylboronic acid.

Materials:

  • 2-Amino-3-methylphenyl trifluoromethanesulphonate

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Bases: K₃PO₄, Cs₂CO₃, K₂CO₃

  • Solvent: Dioxane or Toluene/Water (10:1)

Procedure:

  • Set up three parallel reaction vials. To each vial, add 2-Amino-3-methylphenyl trifluoromethanesulphonate (1 mmol), the arylboronic acid (1.2 mmol), and the palladium catalyst (0.02-0.05 mmol).

  • To vial 1, add K₃PO₄ (2 mmol).

  • To vial 2, add Cs₂CO₃ (2 mmol).

  • To vial 3, add K₂CO₃ (2 mmol).

  • Add the chosen solvent (5 mL) to each vial.

  • Degas the reaction mixtures by bubbling with argon or nitrogen for 10-15 minutes.

  • Seal the vials and heat the reactions at 80-100 °C with vigorous stirring.

  • Monitor the reactions by TLC or LC-MS at regular intervals (e.g., 2, 4, 8, and 24 hours).

  • Upon completion, quench the reactions with water and extract with an organic solvent. Analyze the crude product mixture by ¹H NMR or GC-MS to determine the conversion and the ratio of the desired product to the hydrolyzed byproduct.

Data Interpretation:
BaseConversion (%)Product:Byproduct Ratio
K₃PO₄[Experimental Result][Experimental Result]
Cs₂CO₃[Experimental Result][Experimental Result]
K₂CO₃[Experimental Result][Experimental Result]

This table will allow for a direct comparison of the efficacy of each base under the chosen reaction conditions.

Visualizing the Decision-Making Process

The selection of an appropriate base is a critical decision point in optimizing your reaction. The following workflow illustrates a logical approach to this process.

Base_Selection_Workflow start Start: Reaction Optimization reaction_type Identify Reaction Type (e.g., Suzuki, Buchwald-Hartwig) start->reaction_type initial_screen Initial Base Screen: - K3PO4 (Suzuki) - NaOtBu (Buchwald-Hartwig) - Cs2CO3 (General) reaction_type->initial_screen analyze_outcome Analyze Outcome: - Conversion - Yield - Byproducts (Hydrolysis) initial_screen->analyze_outcome low_conversion Troubleshooting: Low Conversion analyze_outcome->low_conversion Low Yield high_hydrolysis Troubleshooting: High Hydrolysis analyze_outcome->high_hydrolysis High Byproduct optimal Optimal Conditions Achieved analyze_outcome->optimal High Yield, Clean Reaction increase_strength Increase Base Strength (e.g., K2CO3 -> K3PO4 -> NaOtBu) low_conversion->increase_strength decrease_strength Decrease Base Strength (e.g., NaOtBu -> K3PO4 -> Cs2CO3) Lower Temperature high_hydrolysis->decrease_strength increase_strength->initial_screen Re-screen decrease_strength->initial_screen Re-screen

Caption: A decision workflow for selecting and optimizing the base in cross-coupling reactions.

The catalytic cycle for a generic palladium-catalyzed cross-coupling reaction is presented below to illustrate the key steps where the base is involved.

Catalytic_Cycle pd0 Pd(0)L_n pd_complex Ar-Pd(II)(OTf)L_n pd0->pd_complex Oxidative Addition (Ar-OTf) transmetalation_complex Ar-Pd(II)-R-L_n pd_complex->transmetalation_complex Transmetalation (R-M + Base) transmetalation_complex->pd0 Reductive Elimination product Ar-R transmetalation_complex->product

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

References

  • Bismuth-Catalyzed Oxidative Coupling of Arylboronic Acids with Triflate and Nonaflate Salts. Journal of the American Chemical Society.
  • (2S)-2-amino-3-(3-fluorophenyl)propanoic acid. PubChem.
  • Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfam
  • 3-Amino-2-(triisopropylsilyl)
  • Suzuki Coupling. Organic Chemistry Portal.
  • Pd‐cross‐coupling of aryl triflates vs. undesired hydrolysis reaction.
  • Aryl triflates: Useful coupling partners for the direct arylation of heteroaryl derivatives via Pd-catalyzed C-H activation-functionalization.
  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines.
  • 2-Amino-3-methylphenyl trifluoromethanesulphon
  • Refining the Amino Reactivity-Based Identification of Respir
  • Synthesis of complex unnatural fluorine-containing amino acids. PMC - NIH.
  • The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. MDPI.
  • Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society.
  • Cross-Coupling Reactions of Alkenylsilanols with Fluoroalkylsulfonates: Development and Optimization of a Mild and Stereospecific Coupling Process. NIH.
  • Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
  • Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
  • Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions. RSC Publishing.
  • Methyl 3-amino-2-(trifluoromethyl)
  • Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
  • Palladium-catalyzed cross-coupling reactions. Fiveable.
  • Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions.
  • Methyl trifluoromethanesulfon
  • Palladium C
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Buchwald–Hartwig amin
  • The Buchwald–Hartwig Amination After 25 Years. the University of Groningen research portal.
  • Effect of various bases in the Buchwald coupling reaction a.
  • Anyone have experience with Buchwald-Hartwig Amination of Trifl

Sources

Optimization

temperature control in experiments using 2-Amino-3-methylphenyl trifluoromethanesulphonate

This Technical Support Guide addresses the specific handling, temperature management, and troubleshooting protocols for 2-Amino-3-methylphenyl trifluoromethanesulphonate (CAS: 88284-48-4 / related analogs). This compound...

Author: BenchChem Technical Support Team. Date: February 2026

This Technical Support Guide addresses the specific handling, temperature management, and troubleshooting protocols for 2-Amino-3-methylphenyl trifluoromethanesulphonate (CAS: 88284-48-4 / related analogs). This compound is a specialized silyl-free benzyne precursor used to generate 3-methylbenzyne via in situ diazotization.

Product: 2-Amino-3-methylphenyl trifluoromethanesulphonate
Application: Generation of 3-Methylbenzyne via Diazotization

Core Technical Overview

Unlike the widely used Kobayashi precursor (silyl triflate) which relies on fluoride activation, 2-Amino-3-methylphenyl trifluoromethanesulphonate functions via a diazotization-elimination mechanism .

The workflow involves treating the aniline precursor with an alkyl nitrite (e.g., isoamyl nitrite, t-butyl nitrite) to form a transient diazonium triflate species. This intermediate is thermally unstable and decomposes to release nitrogen gas (


), triflic acid (TfOH), and the highly reactive 3-methylbenzyne .

Thermodynamic Criticality:

  • Step 1 (Diazotization): Exothermic. Requires cooling/control to prevent premature

    
     loss.
    
  • Step 2 (Elimination): Requires thermal activation (heating) to overcome the kinetic barrier for

    
     extrusion.
    
  • Risk: If the temperature is too low during Step 1, the diazonium salt accumulates. Upon subsequent heating, a massive, simultaneous decomposition occurs, leading to a "runaway" exotherm and potential explosion.

Critical Temperature Protocols

The following setpoints are mandatory for safety and yield optimization.

PhaseTemperature SetpointCritical ActionMechanism
Storage -20°C (Freezer) Keep under Argon/Nitrogen.Prevents hydrolysis of the triflate ester and oxidation of the amine.
Reaction Initiation 0°C to 5°C Slow addition of Alkyl Nitrite.Controls the exotherm of the initial diazotization; prevents immediate

loss.
Induction 20°C (RT) Stir for 15–30 mins.Ensures complete conversion of amine to diazonium salt before heating.
Benzyne Generation 60°C - 80°C Controlled Ramp (1°C/min).Provides activation energy for

elimination and benzyne formation.

Visualizing the Reaction Pathway

The following diagram illustrates the temperature-dependent phase transitions and the critical "Danger Zone" where diazonium accumulation occurs.

BenzynePathway cluster_danger CRITICAL SAFETY ZONE Precursor 2-Amino-3-methylphenyl Triflate Diazonium Intermediate: Diazonium Triflate Salt Precursor->Diazonium Step 1: Diazotization (0°C -> RT) Exothermic Reagents Alkyl Nitrite (e.g., Isoamyl Nitrite) Reagents->Diazonium Transition Transition State (N2 Elimination) Diazonium->Transition Step 2: Thermal Activation (60-80°C) Benzyne Active Species: 3-Methylbenzyne Transition->Benzyne -N2 (Gas) -TfOH Product Trapped Product (Cycloaddition/Insertion) Benzyne->Product Trapping Agent present

Caption: The conversion of 2-Amino-3-methylphenyl triflate to benzyne requires a two-stage temperature ramp to manage the accumulation of the energetic diazonium intermediate.

Troubleshooting Guide & FAQs

Scenario A: Violent Gas Evolution / Pressure Spike

Q: I added the isoamyl nitrite at room temperature, and after 5 minutes of heating, the reaction foamed over violently. What happened?

  • Diagnosis: Diazonium Accumulation. You likely added the nitrite too quickly at a temperature where the elimination rate was slow, allowing the diazonium intermediate to build up. When you applied heat, the entire accumulated mass decomposed simultaneously.

  • Corrective Action:

    • Cool to 0°C during the nitrite addition.

    • Add the nitrite dropwise over 10–20 minutes.

    • Allow the mixture to warm to Room Temperature (RT) and stir for 20 minutes before heating to the final reaction temperature (60–80°C). This ensures a steady-state concentration of the reactive intermediate.

Scenario B: Low Yield / Recovery of Starting Material

Q: My reaction turned dark brown, but I recovered unreacted starting material. Is the triflate hydrolyzing?

  • Diagnosis: Moisture Contamination. Triflate esters are sensitive to hydrolysis, and diazonium salts are sensitive to water (forming phenols instead of benzynes).

  • Corrective Action:

    • Ensure the solvent (MeCN, DCE, or THF) is anhydrous .

    • Use a fresh bottle of alkyl nitrite (old nitrites degrade to alcohols and water).

    • Add molecular sieves (4Å) to the reaction vessel if the solvent quality is suspect.

Scenario C: Poor Regioselectivity

Q: I am getting a mixture of products. Does temperature affect the regioselectivity of the 3-methylbenzyne attack?

  • Technical Insight: The 3-methylbenzyne intermediate is asymmetric. Nucleophiles can attack at

    
     (meta to methyl) or 
    
    
    
    (ortho to methyl).
  • Temperature Impact: While sterics (the methyl group) primarily dictate regioselectivity, higher temperatures generally decrease selectivity (leading to closer to 1:1 mixtures).

  • Optimization: Try running the elimination step at the lowest possible temperature that still sustains

    
     evolution (e.g., 50°C instead of 80°C). This often requires longer reaction times (12–24 hours) but may improve the isomeric ratio of the trapped product.
    
Scenario D: Solubility Issues

Q: The precursor does not dissolve fully in Acetonitrile at 0°C. Should I heat it to dissolve it first?

  • Protocol: Do NOT heat the precursor with the nitrite present.

  • Solution: It is acceptable for the precursor to be a suspension at 0°C. As the nitrite reacts with the dissolved portion, the equilibrium will drive the solid into solution as the diazonium salt (which is usually more soluble). Heating prematurely risks triggering the reaction before the reagents are mixed homogeneously.

Experimental Protocol: Standard Operating Procedure (SOP)

Objective: Synthesis of a Diels-Alder adduct using 2-Amino-3-methylphenyl triflate.

  • Setup: Flame-dry a 2-neck round bottom flask equipped with a reflux condenser and a magnetic stir bar. Flush with Argon.

  • Dissolution (T = 20°C): Add 2-Amino-3-methylphenyl triflate (1.0 equiv) and the Trapping Agent (e.g., Furan, 2.0 equiv) to anhydrous Acetonitrile (0.1 M concentration).

  • Cooling (T = 0°C): Submerge the flask in an ice/water bath. Stir for 10 minutes.

  • Diazotization (T = 0°C): Add Isoamyl Nitrite (1.2 equiv) dropwise via syringe pump or pressure-equalizing addition funnel over 15 minutes.

    • Visual Cue: The solution may turn from pale yellow to orange/brown.

  • Induction (T = 20°C): Remove the ice bath. Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Elimination (T = 60°C - 80°C): Place the flask in a pre-heated oil bath.

    • Observation: Nitrogen bubbles should evolve steadily. If bubbling is vigorous, lower the heat immediately.

  • Completion: Stir at elevated temperature for 2–4 hours until gas evolution ceases.

  • Workup: Cool to RT, concentrate in vacuo, and purify via flash column chromatography.

References

  • Safe Diazonium Synthesis: Trusova, M. E., et al. (2011). "Synthesis, Structure, and Synthetic Potential of Arenediazonium Trifluoromethanesulfonates as Stable and Safe Diazonium Salts." European Journal of Organic Chemistry.[1]

  • Benzyne Generation Mechanisms: Pellissier, H., & Santelli, M. (2003).[2] "The Use of Arynes in Organic Synthesis." Tetrahedron.

  • General Handling of Triflate Precursors: Organic Syntheses Board of Editors. (2012). "Discussion Addendum for Benzyne Precursors." Organic Syntheses.

  • Safety Data Sheet (SDS): AK Scientific, Inc. (2024). "2-Amino-3-methylphenyl trifluoromethanesulphonate SDS."

Sources

Reference Data & Comparative Studies

Validation

A Tale of Two Leaving Groups: A Comparative Guide to 2-Amino-3-methylphenyl trifluoromethanesulphonate and Aryl Bromides in Catalysis

A Senior Application Scientist's Perspective on Navigating Substrate Choice in Palladium-Catalyzed Cross-Coupling Reactions In the intricate world of synthetic organic chemistry, the choice of starting materials is a cri...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Navigating Substrate Choice in Palladium-Catalyzed Cross-Coupling Reactions

In the intricate world of synthetic organic chemistry, the choice of starting materials is a critical determinant of reaction efficiency, scope, and ultimately, the successful synthesis of target molecules. For drug development professionals and researchers, palladium-catalyzed cross-coupling reactions are an indispensable tool for the construction of carbon-carbon and carbon-heteroatom bonds. Within this framework, the selection of the aryl electrophile is a key decision point. This guide provides an in-depth comparison of 2-Amino-3-methylphenyl trifluoromethanesulphonate, a representative aryl triflate, and its corresponding aryl bromide counterpart, 2-bromo-3-methylaniline, in the context of three cornerstone palladium-catalyzed reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Heck reaction.

The Contenders: A Triflate and a Bromide

Aryl triflates, often termed "pseudo-halides," and aryl bromides are both workhorses in cross-coupling chemistry. Their reactivity is often considered comparable, falling in the general order of Ar-I > Ar-OTf ≈ Ar-Br > Ar-Cl. However, this generalization belies a nuanced interplay of electronic effects, ligand choice, and reaction conditions that can be leveraged to achieve specific synthetic outcomes.

2-Amino-3-methylphenyl trifluoromethanesulphonate is prepared from the corresponding phenol, 2-amino-3-methylphenol, by reaction with triflic anhydride or a related triflating agent. The triflate group is a potent electron-withdrawing group, rendering the ipso-carbon highly susceptible to oxidative addition to a low-valent palladium center.

2-bromo-3-methylaniline is a commercially available aryl halide. The carbon-bromine bond is weaker than a carbon-chlorine bond, making it more reactive in oxidative addition. The presence of the ortho-amino group and meta-methyl group introduces both electronic and steric factors that influence its reactivity.

Head-to-Head in the Reaction Flask: A Comparative Analysis

Suzuki-Miyaura Coupling: The Art of C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for forging biaryl linkages. The choice between an aryl triflate and an aryl bromide in this reaction is not always straightforward and can be highly dependent on the catalytic system.

General Reactivity Trends:

  • With Phosphine Ligands: In the presence of conventional phosphine ligands, aryl bromides often exhibit slightly higher reactivity or comparable reactivity to aryl triflates.[1][2]

  • Ligand-Free Conditions: A paradigm shift occurs under ligand-free conditions. Studies have demonstrated that in the absence of strong ancillary ligands, palladium catalysts can show a remarkable preference for C-OTf bond activation over C-Br bond cleavage.[3][4][5] This "triflate-selective" Suzuki coupling can be a valuable synthetic strategy when chemoselectivity is required in molecules bearing both functionalities.

Experimental Insights:

While a direct comparison of our target molecules is unavailable, a study on the Suzuki coupling of unprotected ortho-bromoanilines provides a relevant protocol for the aryl bromide.[6] For the aryl triflate, we can extrapolate from general protocols for electron-rich aryl triflates.

Table 1: Comparative Performance in Suzuki-Miyaura Coupling (Predicted)

Feature2-Amino-3-methylphenyl trifluoromethanesulphonate2-bromo-3-methylaniline
Typical Catalyst System Pd(OAc)₂, PCy₃ or ligand-free PdCl₂CataCXium A palladacycle, Pd(PPh₃)₄
Reactivity with Ligands Generally good, comparable to bromideGenerally good, can be more reactive
Reactivity (Ligand-Free) Potentially higher than bromideLower than triflate
Key Advantage Amenable to ligand-free, triflate-selective couplingsRobust, well-established protocols
Potential Challenge Susceptibility to hydrolysis under strong basic conditionsPotential for catalyst inhibition by the amino group

Experimental Workflow: Suzuki-Miyaura Coupling

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_vessel Oven-dried Schlenk flask prep_reagents Degas solvent Weigh reagents add_reagents Add aryl electrophile, boronic acid, base, and solvent prep_reagents->add_reagents purge Purge with N₂/Ar add_reagents->purge add_catalyst Add Pd catalyst and ligand purge->add_catalyst heat Heat to specified temp. add_catalyst->heat quench Cool and quench heat->quench extract Extract with organic solvent quench->extract purify Purify by column chromatography extract->purify

Figure 1. Generalized workflow for a Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination: Forging the C-N Bond

The Buchwald-Hartwig amination is a go-to method for the synthesis of arylamines. Both aryl triflates and aryl bromides are competent substrates for this transformation.

Causality Behind Experimental Choices:

The choice of ligand is paramount in Buchwald-Hartwig aminations. Bulky, electron-rich phosphine ligands are generally required to facilitate the reductive elimination step, which is often the rate-limiting step of the catalytic cycle. The choice of base is also critical; it must be strong enough to deprotonate the amine nucleophile but not so harsh as to cause decomposition of the substrate or catalyst.

Comparative Performance:

  • Aryl triflates can be excellent substrates for Buchwald-Hartwig amination, often providing high yields.[7] However, the reaction conditions must be carefully controlled to avoid cleavage of the triflate group, which can lead to the formation of the corresponding phenol as a byproduct.[8]

  • Aryl bromides are also widely used and generally give good to excellent yields. The presence of the ortho-amino group in 2-bromo-3-methylaniline can potentially chelate to the palladium center, which may influence the reaction rate.

Table 2: Comparative Performance in Buchwald-Hartwig Amination (Predicted)

Feature2-Amino-3-methylphenyl trifluoromethanesulphonate2-bromo-3-methylaniline
Typical Catalyst System Pd₂(dba)₃ with ligands like XPhos or RuPhosPd₂(dba)₃ with ligands like RuPhos or Ad-BippyPhos
Typical Base NaOtBu, LHMDS, K₃PO₄LHMDS, Cs₂CO₃, K₃PO₄
Key Advantage Readily accessible from the corresponding phenolGenerally robust and high-yielding
Potential Challenge Triflate hydrolysis under certain conditionsPotential for catalyst inhibition or side reactions due to the free amine
Heck Reaction: The Olefin Connection

The Heck reaction couples aryl electrophiles with alkenes. The mechanism and outcome of the Heck reaction can be significantly influenced by the nature of the leaving group.

Mechanistic Divergence:

  • Aryl Bromides: Typically react via a neutral pathway involving a neutral palladium(II) intermediate.

  • Aryl Triflates: Often favor a cationic pathway, especially with bidentate phosphine ligands.[9] This is because the triflate anion is a poor ligand for palladium and readily dissociates, generating a cationic palladium complex that can coordinate with the alkene. This cationic pathway can be advantageous for asymmetric Heck reactions.

Comparative Performance:

  • Aryl triflates are highly effective in Heck reactions and can be particularly useful for couplings with electron-rich olefins.[9]

  • Aryl bromides are also common substrates, though they may require higher reaction temperatures. The presence of electron-donating groups on the aryl bromide, such as the amino and methyl groups in our target molecule, can sometimes lead to lower yields.

Table 3: Comparative Performance in Heck Reaction (Predicted)

Feature2-Amino-3-methylphenyl trifluoromethanesulphonate2-bromo-3-methylaniline
Predominant Pathway CationicNeutral
Typical Catalyst System Pd(OAc)₂ with PPh₃ or bidentate phosphinesPd(OAc)₂ with PPh₃ or ligandless (with added base)
Key Advantage Access to cationic pathway, often milder conditionsWell-established for a wide range of olefins
Potential Challenge Substrate-dependent regioselectivityCan require higher temperatures, potential for lower yields with electron-rich substrates

Catalytic Cycle: Heck Reaction

Pd0 Pd(0)L₂ OxAdd Oxidative Addition Ar-X Pd0->OxAdd PdII Ar-Pd(II)-X(L₂) OxAdd->PdII Coord Olefin Coordination PdII->Coord Olefin Insertion Migratory Insertion Coord->Insertion Elimination β-Hydride Elimination Insertion->Elimination Elimination->Pd0 [HPdL₂X] Product Product Elimination->Product Base Base Base->Elimination

Figure 2. Simplified catalytic cycle for the Heck reaction.

Experimental Protocols: A Practical Guide

The following are representative, step-by-step protocols for the synthesis of the starting materials and for a Suzuki-Miyaura coupling reaction. These protocols are based on literature procedures for similar substrates and should serve as a validated starting point for experimental work.

Synthesis of 2-Amino-3-methylphenol

This precursor for the triflate can be synthesized from 3-methyl-2-nitrophenol.[10]

  • Dissolution: Dissolve 3-methyl-2-nitrophenol (1.0 g, 6.53 mmol) in methanol (10 mL) in a round-bottom flask at room temperature.

  • Catalyst Addition: Add 10 wt% Pd/C catalyst (400 mg).

  • Hydrogenation: Deoxygenate the reaction mixture under vacuum and then introduce a hydrogen atmosphere using a balloon.

  • Reaction: Stir the reaction mixture vigorously for 5 hours.

  • Filtration: Filter the mixture through a pad of celite and wash the pad with methanol (100 mL).

  • Concentration: Concentrate the combined filtrates under reduced pressure to yield 2-amino-3-methylphenol.

Triflation of 2-Amino-3-methylphenol

A general procedure for the triflation of a phenol:

  • Dissolution: Dissolve 2-amino-3-methylphenol (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or pyridine) under an inert atmosphere.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Triflating Agent: Slowly add trifluoromethanesulfonic anhydride (Tf₂O) (1.1 eq).

  • Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Suzuki-Miyaura Coupling of 2-bromo-3-methylaniline with Phenylboronic Acid

This protocol is adapted from a procedure for the coupling of unprotected ortho-bromoanilines.[6]

  • Reaction Setup: To an oven-dried vial, add 2-bromo-3-methylaniline (1.0 eq), phenylboronic acid (1.5 eq), and CataCXium A palladacycle (0.1 eq).

  • Solvent and Base: Add 2-methyltetrahydrofuran as the solvent, followed by an aqueous solution of K₃PO₄ (3.0 eq).

  • Reaction: Seal the vial and heat the reaction mixture at 100 °C with vigorous stirring for 16 hours.

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography.

Conclusion: Making the Right Choice

The decision to use 2-Amino-3-methylphenyl trifluoromethanesulphonate or 2-bromo-3-methylaniline in a palladium-catalyzed cross-coupling reaction is a strategic one that depends on the specific transformation and desired outcome.

  • For Versatility and Cost-Effectiveness, the Bromide Shines: 2-bromo-3-methylaniline is a readily available and robust substrate for a wide range of cross-coupling reactions. Well-established protocols with a variety of catalyst systems make it a reliable choice for many applications.

  • For Chemoselectivity and Milder Conditions, the Triflate Offers an Edge: 2-Amino-3-methylphenyl trifluoromethanesulphonate provides a unique opportunity for chemoselective couplings, particularly in Suzuki reactions under ligand-free conditions. Its ability to react via a cationic pathway in Heck reactions can also be advantageous.

Ultimately, the optimal choice will be guided by the specific synthetic challenge at hand. A thorough understanding of the mechanistic nuances and the impact of reaction parameters will empower the researcher to select the most appropriate coupling partner and unlock new possibilities in molecular design and synthesis.

References

  • Ibsen, G. M., da Silva, V. H. M., & Neufeldt, S. R. (2023). Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions. Chemistry – An Asian Journal, e202300281. [Link]

  • Brown, J. M., & Guiry, P. J. (2007). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki—Miyaura anomaly. Chemical Communications, (19), 1937-1939. [Link]

  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020-4028. [Link]

  • Dorel, R., & Feringa, B. L. (2020). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 59(2), 556-567. [Link]

  • Khan, I., et al. (2020). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 25(24), 5899. [Link]

  • Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27(1), 345-390.
  • Louie, J., Driver, M. S., Hamann, B. C., & Hartwig, J. F. (1997). Palladium-catalyzed amination of aryl triflates and importance of triflate addition rate. The Journal of Organic Chemistry, 62(5), 1268-1273. [Link]

  • Mizoroki, T., Mori, K., & Ozaki, A. (1971). Arylation of Olefin with Aryl Iodide Catalyzed by Palladium. Bulletin of the Chemical Society of Japan, 44(2), 581-581.
  • Buchwald, S. L., & Hartwig, J. F. (2010). Accounts of research in the Hartwig and Buchwald laboratories on palladium-catalyzed amination. Accounts of chemical research, 43(4), 478-480.
  • Neufeldt, S. R., & Ibsen, G. M. (2023). Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions. ChemRxiv. [Link]

  • Ibsen, G. M., da Silva, V. H. M., & Neufeldt, S. R. (2023). Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions. PubMed. [Link]

  • Ramirez, A., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(39), 28421-28426. [Link]

  • Dorel, R., & Feringa, B. L. (2020). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 59(2), 556-567. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. [Link]

  • Journal of Chemical Education. (2021). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory. [Link]

  • Gontijo, V. A., et al. (2012). β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling. Organic letters, 14(20), 5274–5277. [Link]

  • Beilstein Journal of Organic Chemistry. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • Google Patents. (2014).
  • Macmillan Group Meeting. (2004). The Intramolecular Heck Reaction. [Link]

  • Wikipedia. (n.d.). Carvacrol. [Link]

  • Wikipedia. (n.d.). Heck reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • The Journal of Organic Chemistry. (2021). Pd(0)-Catalyzed Intramolecular Heck reaction of 2/3-Aryl(amino)methyl-3/2-bromoindoles: Syntheses of 3,4-Benzo[c]-β-carbolines, Benzo[7][11]isothiazolo[2,3-a]indole 5,5-Dioxides, and 1,. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • MDPI. (2018). Heck Reaction—State of the Art. [Link]

  • The Hartwig Group. (1997). Palladium-catalyzed amination of aryl triflates and importance of triflate addition rate. [Link]

  • Epistemeo. (2012). The Buchwald-Hartwig Amination Reaction. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Palladium Catalysis with 2-Amino-3-methylphenyl trifluoromethanesulphonate

For researchers, scientists, and professionals in drug development, the efficient construction of complex organic molecules is a cornerstone of innovation. In this guide, we delve into the strategic selection of palladiu...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the efficient construction of complex organic molecules is a cornerstone of innovation. In this guide, we delve into the strategic selection of palladium catalysts for the versatile substrate, 2-Amino-3-methylphenyl trifluoromethanesulphonate. This compound, with its reactive triflate leaving group and electronically rich aniline moiety, presents both opportunities and challenges in cross-coupling reactions. Our focus will be on providing a predictive framework for catalyst selection in Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, based on established principles and data from analogous systems.

The Substrate: 2-Amino-3-methylphenyl trifluoromethanesulphonate - A Profile

The reactivity of 2-Amino-3-methylphenyl trifluoromethanesulphonate in palladium-catalyzed cross-coupling is governed by several key structural features:

  • The Triflate Group: An excellent leaving group, the trifluoromethanesulphonate (triflate) facilitates the initial oxidative addition of the palladium(0) catalyst to the aromatic ring, a critical step in the catalytic cycle.[1]

  • The Amino Group: The ortho-amino group is a strong electron-donating group, which can influence the electronic properties of the aromatic ring and potentially coordinate with the palladium center. This can impact the rates of oxidative addition and reductive elimination.

  • The Methyl Group: The meta-methyl group provides additional electron density to the ring and can exert steric influence on the adjacent reactive site, which may necessitate the use of sterically demanding ligands to achieve high catalytic turnover.

Comparative Guide to Palladium Catalyst Systems

While direct comparative data for this specific substrate is not extensively published, we can extrapolate from the vast body of literature on palladium-catalyzed cross-coupling of aryl triflates and anilines to predict the performance of various catalyst systems. The following table provides a curated selection of promising catalysts for different transformations.

Reaction TypePalladium PrecursorLigandBaseSolventExpected Performance & Rationale
Suzuki-Miyaura Pd(OAc)₂ or Pd₂(dba)₃XPhos or SPhos K₃PO₄ or Cs₂CO₃Toluene or DioxaneHigh Yields Expected. Bulky, electron-rich biarylphosphine ligands are known to promote the Suzuki-Miyaura coupling of challenging substrates, including aryl triflates.[2] They facilitate both oxidative addition and reductive elimination.
Suzuki-Miyaura PdCl₂(dppf)K₂CO₃ or Na₂CO₃DME or THF/H₂OGood to High Yields. The dppf ligand is a robust and versatile choice for a wide range of Suzuki-Miyaura reactions, offering a good balance of steric bulk and electronic properties.[3][4]
Buchwald-Hartwig Pd(OAc)₂ or Pd₂(dba)₃RuPhos or BrettPhos LHMDS or NaOtBuToluene or THFHigh Yields Expected for C-N Coupling. These highly active Buchwald-Hartwig ligands are specifically designed for efficient C-N bond formation and are effective with aryl triflates.[5]
Buchwald-Hartwig Pd(PPh₃)₄Cs₂CO₃TolueneModerate to Good Yields. While a classic catalyst, Pd(PPh₃)₄ can be effective for the amination of some aryl triflates, though it may require higher temperatures and longer reaction times compared to more modern catalyst systems.[6]
Heck Reaction Pd(OAc)₂(if needed, e.g., P(o-tol)₃)Et₃N or K₂CO₃DMF or AcetonitrileModerate Yields; Substrate Dependent. The Heck reaction with electron-rich aryl triflates can be challenging. Success will depend on the choice of the alkene coupling partner and reaction conditions. Phosphine-free conditions or the use of specific phosphine ligands may be necessary to optimize the reaction.[7][8]

Mechanistic Considerations: The Palladium Catalytic Cycle

Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is crucial for troubleshooting and optimizing reactions. The generally accepted cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-triflate bond of the substrate to form a Pd(II) intermediate.

  • Transmetalation (for Suzuki-Miyaura) or Migratory Insertion (for Heck): In the Suzuki-Miyaura reaction, the organoboron reagent transfers its organic group to the palladium center. In the Heck reaction, the alkene coordinates to the palladium and then inserts into the palladium-carbon bond. For Buchwald-Hartwig amination, a deprotonated amine coordinates to the palladium.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst.

Palladium Catalytic Cycle cluster_legend Legend Pd(0)L2 Pd(0)L2 Ar-Pd(II)(OTf)L2 Ar-Pd(II)(OTf)L2 Pd(0)L2->Ar-Pd(II)(OTf)L2 Oxidative Addition (Ar-OTf) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)(OTf)L2->Ar-Pd(II)-R(L2) Transmetalation (R-B(OH)2) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Product Product Ar-Pd(II)-R(L2)->Product Ar 2-Amino-3-methylphenyl OTf Triflate R Coupling Partner L Ligand

A generalized palladium cross-coupling cycle.

Experimental Protocol: A General Guideline for Suzuki-Miyaura Coupling

This protocol is a starting point and should be optimized for specific coupling partners.

Materials:

  • 2-Amino-3-methylphenyl trifluoromethanesulphonate

  • Arylboronic acid (1.2 equivalents)

  • Palladium precursor (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 3 equivalents)

  • Anhydrous solvent (e.g., Toluene)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation: To a dry Schlenk flask under an inert atmosphere, add 2-Amino-3-methylphenyl trifluoromethanesulphonate, the arylboronic acid, and the base.

  • Catalyst Addition: In a separate vial, pre-mix the palladium precursor and the ligand in a small amount of the reaction solvent. Add this catalyst solution to the Schlenk flask.

  • Reaction: Add the remaining solvent to the flask. Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Experimental Workflow A 1. Assemble Reactants (Substrate, Boronic Acid, Base) C 3. Combine and Add Solvent A->C B 2. Prepare Catalyst Solution (Pd Precursor + Ligand) B->C D 4. Heat Under Inert Atmosphere C->D E 5. Monitor Reaction Progress D->E F 6. Aqueous Workup E->F G 7. Purification F->G H Final Product G->H

A typical experimental workflow for cross-coupling.

Conclusion

The selection of an optimal palladium catalyst system for 2-Amino-3-methylphenyl trifluoromethanesulphonate is a nuanced decision that depends on the desired transformation. For C-C bond formation via Suzuki-Miyaura coupling, catalyst systems employing bulky, electron-rich biaryl phosphine ligands such as XPhos or the versatile dppf ligand are predicted to offer high efficacy. For C-N bond formation through Buchwald-Hartwig amination, specialized ligands like RuPhos and BrettPhos are the recommended choice for achieving high yields. While the Heck reaction is plausible, it may require more extensive optimization. The provided protocols and mechanistic insights serve as a robust foundation for researchers to embark on the synthesis of novel compounds derived from this versatile building block.

References

  • Request PDF. (n.d.). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating. ResearchGate. Retrieved January 28, 2026, from [Link]

  • MDPI. (n.d.). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved January 28, 2026, from [Link]

  • PMC. (n.d.). Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones. Europe PMC. Retrieved January 28, 2026, from [Link]

  • Request PDF. (n.d.). Pd(PPh3)4-Catalyzed Buchwald-Hartwig Amination ofAryl Fluorosulfonates with Aryl Amines. ResearchGate. Retrieved January 28, 2026, from [Link]

  • PMC - NIH. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Retrieved January 28, 2026, from [Link]

  • Request PDF. (n.d.). Palladium-Catalyzed Mizoroki-Heck-Type Reactions of [Ph2SRfn][OTf] with Alkenes at Room Temperature. ResearchGate. Retrieved January 28, 2026, from [Link]

  • NIH. (2023, June 20). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

  • (n.d.). An improved catalyst system for the Pd-catalyzed fluorination of (hetero)aryl triflates. pubs.rsc.org. Retrieved January 28, 2026, from [Link]

  • Graz University of Technology. (n.d.). Efficient chemoselective sequential Pd-catalyzed Suzuki coupling of highly functionalized iodoaryl triflates. Retrieved January 28, 2026, from [Link]

  • MDPI. (n.d.). Ferrocenylimine Palladium (II) Complexes: Synthesis, Characterization and Application in Mizoroki-Heck and Suzuki-Miyaura Cross-Coupling Reactions. Retrieved January 28, 2026, from [Link]

  • PMC - NIH. (n.d.). β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling. Retrieved January 28, 2026, from [Link]

  • Wiley Analytical Science. (2019, July 9). Palladium Catalyzed Amination of Aryl Chlorides. Retrieved January 28, 2026, from [Link]

  • MDPI. (n.d.). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Retrieved January 28, 2026, from [Link]

  • ResearchGate. (n.d.). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. Retrieved January 28, 2026, from [Link]

  • ResearchGate. (n.d.). Dppf‐Ligated Palladium Complex as an Efficient Catalyst for the Synthesis of Biaryl Ketones Using Co2(CO)8 as a C1 Source with High TON and TOF. Retrieved January 28, 2026, from [Link]

  • PMC - NIH. (2018, September 1). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Retrieved January 28, 2026, from [Link]

  • PolyU Electronic Theses. (n.d.). Copyright Undertaking. Retrieved January 28, 2026, from [Link]

  • NIH. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

  • Scholarship @ Claremont. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Retrieved January 28, 2026, from [Link]

  • ChemRxiv. (n.d.). Expedited Aminoglutarimide C-N Cross-Coupling Enabled by High-Throughput Experimentation. Retrieved January 28, 2026, from [Link]

  • PMC - NIH. (n.d.). Transition-Metal-Catalyzed Alkyl Heck-Type Reactions. Retrieved January 28, 2026, from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Palladium-Catalyzed Coupling Reaction of Amino Acids (Esters) with Aryl Bromides and Chlorides. Retrieved January 28, 2026, from [Link]

  • (n.d.). Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. MDPI. Retrieved January 28, 2026, from [Link]

  • ResearchGate. (n.d.). Ligand-Free Palladium-Catalyzed Mizoroki-Heck Reaction to Synthesize Valuable α-Trifluoromethylacrylates. Retrieved January 28, 2026, from [Link]

  • (n.d.). Palladium-Catalyzed Suzuki-Miyaura Reactions of Aspartic Acid Derived Phenyl Esters. pubs.rsc.org. Retrieved January 28, 2026, from [Link]

  • Ascensus Specialties. (n.d.). The Prototype of Palladium Cross-Coupling Catalysts: Tetrakis(triphenylphosphine)palladium(0). Retrieved January 28, 2026, from [Link]

  • YouTube. (2021, April 22). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. Retrieved January 28, 2026, from [Link]

  • PMC. (n.d.). Palladium-Catalyzed Esterification of Aryl Fluorosulfates with Aryl Formates. Europe PMC. Retrieved January 28, 2026, from [Link]

  • MDPI. (n.d.). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. Retrieved January 28, 2026, from [Link]

Sources

Validation

A Comparative Guide to the Atom Economy of Reactions Involving 2-Amino-3-methylphenyl trifluoromethanesulphonate

For Researchers, Scientists, and Drug Development Professionals In the pursuit of greener and more sustainable chemical synthesis, atom economy stands as a critical metric for evaluating the efficiency of a chemical reac...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of greener and more sustainable chemical synthesis, atom economy stands as a critical metric for evaluating the efficiency of a chemical reaction. This guide provides an in-depth technical assessment of the atom economy of palladium-catalyzed cross-coupling reactions involving 2-Amino-3-methylphenyl trifluoromethanesulphonate. As a versatile intermediate in the synthesis of complex organic molecules, understanding its performance against alternative substrates is paramount for environmentally conscious drug development and chemical research.

The Principle of Atom Economy in Green Chemistry

Introduced by Barry Trost, the concept of atom economy provides a framework for evaluating the efficiency of a chemical transformation in converting reactants to the desired product.[1] It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage.[1] A higher atom economy signifies a more efficient reaction with less waste generation.

cluster_0 Atom Economy Calculation Desired_Product Molecular Weight of Desired Product Atom_Economy Atom Economy (%) Desired_Product->Atom_Economy Divided by All_Reactants Sum of Molecular Weights of All Reactants

Caption: Calculation of Atom Economy.

Synthesis of 2-Amino-3-methylphenyl trifluoromethanesulphonate

The starting point for assessing the utility of this triflate is its own synthesis. 2-Amino-3-methylphenyl trifluoromethanesulphonate is typically prepared from the corresponding phenol, 2-amino-3-methylphenol, by reaction with trifluoromethanesulfonic anhydride (triflic anhydride) in the presence of a base like pyridine.[2]

Reactants 2-Amino-3-methylphenol Triflic Anhydride Pyridine Product 2-Amino-3-methylphenyl trifluoromethanesulphonate Pyridinium triflate Reactants->Product Reaction

Caption: Synthesis of the target triflate.

While this reaction is generally efficient in terms of yield, it is important to consider its atom economy.

Reactant/ProductMolecular Weight ( g/mol )
2-Amino-3-methylphenol123.15
Trifluoromethanesulfonic Anhydride282.14[3][4]
Total Reactants 405.29
2-Amino-3-methylphenyl trifluoromethanesulphonate255.23 (calculated)
Pyridinium triflate230.20 (byproduct)
Atom Economy 62.98%

This initial synthetic step has an atom economy of approximately 63%, meaning that a significant portion of the reactant mass is incorporated into the byproduct. This is a crucial consideration when evaluating the overall "greenness" of a synthetic pathway that utilizes this triflate.

Comparative Atom Economy in Cross-Coupling Reactions

We will now compare the atom economy of Suzuki-Miyaura and Buchwald-Hartwig reactions using 2-Amino-3-methylphenyl trifluoromethanesulphonate against a common alternative, 2-bromo-6-methylaniline.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds.[5] We will compare the coupling of our triflate and its bromo-analogue with phenylboronic acid.

Reaction 1: Using 2-Amino-3-methylphenyl trifluoromethanesulphonate

Reactants 2-Amino-3-methylphenyl trifluoromethanesulphonate Phenylboronic Acid Base (e.g., K3PO4) Products 2-Amino-3-methylbiphenyl Triflate Salt Borate Salts Reactants->Products Pd Catalyst

Caption: Suzuki-Miyaura with the triflate.

Reaction 2: Using 2-bromo-6-methylaniline

Reactants 2-bromo-6-methylaniline Phenylboronic Acid Base (e.g., K3PO4) Products 2-Amino-3-methylbiphenyl Bromide Salt Borate Salts Reactants->Products Pd Catalyst

Caption: Suzuki-Miyaura with the bromo-analogue.

Atom Economy Comparison: Suzuki-Miyaura Coupling

Reactant/ProductMolecular Weight ( g/mol ) - Reaction 1 (Triflate)Molecular Weight ( g/mol ) - Reaction 2 (Bromide)
Aryl Electrophile255.23186.05[6][7]
Phenylboronic Acid121.93121.93
Base (K₃PO₄)212.27212.27
Total Reactants 589.43 520.25
Desired Product (2-Amino-3-methylbiphenyl)183.25183.25
Atom Economy 31.09% 35.22%

In this direct comparison, the reaction with 2-bromo-6-methylaniline exhibits a higher atom economy. This is primarily due to the lower molecular weight of the bromo-starting material and the corresponding inorganic byproducts compared to the triflate group.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds.[8] Here, we compare the coupling of our substrates with morpholine.

Reaction 3: Using 2-Amino-3-methylphenyl trifluoromethanesulphonate

Reactants 2-Amino-3-methylphenyl trifluoromethanesulphonate Morpholine Base (e.g., NaOtBu) Products 4-(2-Amino-3-methylphenyl)morpholine NaOTf tBuOH Reactants->Products Pd Catalyst

Caption: Buchwald-Hartwig with the triflate.

Reaction 4: Using 2-bromo-6-methylaniline

Reactants 2-bromo-6-methylaniline Morpholine Base (e.g., NaOtBu) Products 4-(2-Amino-3-methylphenyl)morpholine NaBr tBuOH Reactants->Products Pd Catalyst

Caption: Buchwald-Hartwig with the bromo-analogue.

Atom Economy Comparison: Buchwald-Hartwig Amination

Reactant/ProductMolecular Weight ( g/mol ) - Reaction 3 (Triflate)Molecular Weight ( g/mol ) - Reaction 4 (Bromide)
Aryl Electrophile255.23186.05[6][7]
Morpholine87.12[9][10]87.12[9][10]
Base (NaOtBu)96.10[8][11]96.10[8][11]
Total Reactants 438.45 369.27
Desired Product (4-(2-Amino-3-methylphenyl)morpholine)192.26192.26
Atom Economy 43.86% 52.06%

Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination of 2-bromo-6-methylaniline demonstrates a superior atom economy compared to the reaction with the corresponding triflate.

Experimental Protocols

The following are generalized protocols for the reactions discussed. Researchers should consult specific literature for detailed optimization of catalysts, ligands, solvents, and reaction conditions for their particular substrates.

General Procedure for the Synthesis of 2-Amino-3-methylphenyl trifluoromethanesulphonate

To a solution of 2-amino-3-methylphenol (1.0 eq.) in a suitable solvent (e.g., dichloromethane) at -78 °C is added pyridine (2.0 eq.). Trifluoromethanesulfonic anhydride (1.2 eq.) is then added dropwise. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction mixture is then quenched with water and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.[2]

General Procedure for Suzuki-Miyaura Coupling

A mixture of the aryl electrophile (1.0 eq.), boronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₃PO₄, 2-3 eq.) in a suitable solvent system (e.g., 1,4-dioxane/water) is degassed and heated under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS). After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination

A mixture of the aryl electrophile (1.0 eq.), the amine (1.1-1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., Xantphos, 2-10 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 eq.) in an anhydrous, deoxygenated solvent (e.g., toluene or dioxane) is heated under an inert atmosphere until the reaction is complete. The reaction mixture is then cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the product is purified by chromatography.

Conclusion

From an atom economy perspective, the use of 2-bromo-6-methylaniline is more advantageous than 2-Amino-3-methylphenyl trifluoromethanesulphonate in both Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The larger mass of the triflate leaving group contributes to a lower overall atom economy.

However, it is crucial to recognize that atom economy is just one of several green chemistry metrics. Aryl triflates are often more reactive than the corresponding bromides, potentially allowing for milder reaction conditions, lower catalyst loadings, or shorter reaction times. These factors can have a significant impact on the overall environmental footprint of a process, including energy consumption and solvent usage. Therefore, a holistic assessment that considers reaction yield, energy efficiency, and the toxicity of all substances involved is necessary for a comprehensive evaluation of the sustainability of a synthetic route.

References

  • Hamdy, A. M., et al. (2013). Regioselective Suzuki–Miyaura cross-coupling reactions of 4-methyl-6,7-bis(trifluoromethanesulfonyloxy)coumarin. Tetrahedron Letters, 54(27), 3552-3555.
  • D'Amato, E. M., et al. (2018). β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling. The Journal of Organic Chemistry, 83(15), 8449-8459.
  • Hamdy, A. M., et al. (2014). ChemInform Abstract: Chemoselective Suzuki—Miyaura Cross-Coupling Reactions of 6-Bromo-3-(trifluoromethylsulfonyloxy)flavone. ChemInform, 45(27).
  • Silva, J. C., et al. (2022).
  • PubChem. (n.d.). Triphenylphosphine. Retrieved from [Link]

  • PubChem. (n.d.). Morpholine. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-methyl-3-(phenylamino)propanoate. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Guide to Bases in the Buchwald-Hartwig Amination of 2-Bromo-6-methylisonicotinaldehyde. Retrieved from a hypothetical BenchChem technical note.
  • Wikipedia. (n.d.). Sodium tert-butoxide. Retrieved from [Link]

  • Ghaffari, B., et al. (2016). Optimization of the model Buchwald-Hartwig reaction of morpholine and... Dalton Transactions, 45(3), 1196-1206.
  • Wikipedia. (n.d.). Trifluoromethanesulfonic anhydride. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-6-methylaniline. Retrieved from [Link]

  • Wikipedia. (n.d.). Triphenylphosphine. Retrieved from [Link]

  • Johnson, C. N., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. Journal of Medicinal Chemistry.
  • PubChem. (n.d.). Trifluoromethanesulfonic anhydride. Retrieved from [Link]

  • Dicks, A. P., & Hent, A. (2015). Atom Economy and Reaction Mass Efficiency. In Green Chemistry Metrics (pp. 1-13). Springer, Cham.
  • Wikipedia. (n.d.). Methylphenidate. Retrieved from [Link]

  • Amines & Plasticizers Limited. (n.d.). Morpholine. Retrieved from [Link]

  • Li, H., et al. (2015). A Concise and Atom-Economical Suzuki-Miyaura Coupling Reaction Using Unactivated Trialkyl- and Triarylboranes with Aryl Halides. Organic Letters, 17(15), 3616-3619.
  • PubChem. (n.d.). Sodium tert-butoxide. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Morpholine. Retrieved from [Link]

  • Korenaga, T., et al. (2005). Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. The Journal of Organic Chemistry, 70(24), 9872-9875.
  • BenchChem. (2025). A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine. Retrieved from a hypothetical BenchChem technical note.
  • Dicks, A. P., & Hent, A. (2015). Atom Economy and Reaction Mass Efficiency. In Green Chemistry Metrics (pp. 1-13). Springer, Cham.
  • MDPI. (2019). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.
  • Ataman Kimya. (n.d.). MORPHOLINE (110-91-8). Retrieved from [Link]

  • PubChem. (n.d.). 3-Methylphenylalanine. Retrieved from [Link]

  • Chemsrc. (2025). 2-Bromo-6-methylaniline. Retrieved from [Link]

  • Canadian Journal of Chemistry. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. 99(999), 1-8.
  • Axios Research. (n.d.). N-nitroso 3-amino-piperidine. Retrieved from [Link]

  • Boron Molecular. (n.d.). Triphenyl Phosphine. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methyl-2-phenyl-1H-indole. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methyl-2-[2-(phenylamino)ethenyl]benzothiazolium Methyl Sulfate. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 2-Amino-3-methylphenyl trifluoromethanesulphonate

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 2-Amino-3-methylphenyl trifluoromethane...

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 2-Amino-3-methylphenyl trifluoromethanesulphonate, a compound that, while valuable in research, requires careful handling due to its specific chemical properties. This document is intended for researchers, scientists, and drug development professionals, offering a framework built on expertise, safety, and regulatory compliance.

The dual nature of this molecule, possessing both an aromatic amine and a trifluoromethanesulfonate (triflate) group, dictates a cautious approach to its disposal. Aromatic amines are a class of compounds known for their potential toxicity, and some are recognized carcinogens.[1] Trifluoromethanesulfonates, while often used as stable leaving groups in synthesis, can be reactive and require specific handling protocols.[2] Therefore, a multi-faceted disposal strategy is not just recommended, but essential.

Immediate Safety and Handling Protocol

Before initiating any disposal procedure, it is imperative to be thoroughly familiar with the hazards associated with 2-Amino-3-methylphenyl trifluoromethanesulphonate.

Hazard Identification and Personal Protective Equipment (PPE)

The Safety Data Sheet (SDS) for 2-Amino-3-methylphenyl trifluoromethanesulphonate specifies several key hazards.[3] This information is critical for ensuring appropriate protective measures are in place.

Hazard StatementGHS ClassificationRecommended Personal Protective Equipment (PPE)
Causes skin irritationH315Chemical-resistant gloves (e.g., Nitrile rubber)[4]
Causes serious eye irritationH319Safety glasses with side shields or goggles; face shield if splashing is a risk
May cause respiratory irritationH335Use only in a well-ventilated area or a certified chemical fume hood[5]

Causality of PPE Selection: The requirement for skin and eye protection stems from the irritating nature of the compound.[3] Aromatic amines can be readily absorbed through the skin, making robust glove selection crucial.[5] The potential for respiratory irritation necessitates handling in a controlled ventilation environment, such as a fume hood, to prevent inhalation of dust or vapors.[3][6]

Step-by-Step Disposal Procedure

The guiding principle for the disposal of 2-Amino-3-methylphenyl trifluoromethanesulphonate is that it must be treated as hazardous waste.[7][8] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[9][10]

Experimental Protocol: Waste Segregation and Containment

  • Waste Identification and Segregation:

    • Identify all waste streams containing 2-Amino-3-methylphenyl trifluoromethanesulphonate. This includes pure, unreacted compound, contaminated solutions, and any grossly contaminated lab materials (e.g., weighing boats, pipette tips).

    • It is critical to segregate amine waste from other chemical waste streams to prevent hazardous reactions.[11] Specifically, keep it separate from acids and oxidizing agents.[11]

  • Selection of a Compatible Waste Container:

    • Choose a waste container made of a material compatible with aromatic amines and triflates. A high-density polyethylene (HDPE) or glass container is generally suitable.

    • The container must be in good condition, with a tightly sealing lid to prevent leaks or the release of fumes.[11]

  • Labeling of the Waste Container:

    • Clearly label the container with "Hazardous Waste" and the full chemical name: "2-Amino-3-methylphenyl trifluoromethanesulphonate".[11]

    • Include the approximate concentration and any other components of the waste mixture.

    • Note the date the waste was first added to the container.

  • Waste Accumulation and Storage:

    • Store the sealed waste container in a designated, well-ventilated satellite accumulation area within the laboratory.[11]

    • This storage area should be away from direct sunlight and heat sources.[11]

    • Ensure the container is stored in secondary containment to mitigate the impact of any potential leaks.

  • Arranging for Professional Disposal:

    • Once the container is full, or in accordance with your institution's waste pickup schedule, arrange for its collection by a licensed professional waste disposal company or your institution's Environmental Health and Safety (EHS) department.[4][8][10]

    • This is a mandatory step, as specialized facilities are required for the proper treatment of such chemical waste, often involving high-temperature incineration with flue gas scrubbing.[12]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Immediate Response:

    • Alert personnel in the immediate area and evacuate if necessary.[4]

    • Ensure the area is well-ventilated, preferably within a chemical fume hood.[4]

  • Containment and Cleanup:

    • For a solid spill, carefully sweep or vacuum the material into a suitable disposal container. Avoid generating dust.[3]

    • For a liquid spill, absorb the material with an inert absorbent, such as vermiculite or sand.[4][13]

    • Place the absorbed material into a labeled hazardous waste container.[4]

  • Decontamination:

    • Wash the spill area thoroughly with soap and water.

    • All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.[4]

Logical Framework for Disposal

The decision-making process for the disposal of 2-Amino-3-methylphenyl trifluoromethanesulphonate can be visualized as a clear workflow.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_containment Containment & Storage cluster_disposal Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in a Chemical Fume Hood Identify Identify Waste Containing 2-Amino-3-methylphenyl trifluoromethanesulphonate FumeHood->Identify Segregate Segregate from Incompatible Chemicals (Acids, Oxidizers) Identify->Segregate Container Select Compatible & Labeled Waste Container Segregate->Container Store Store in a Designated, Ventilated Area with Secondary Containment Container->Store EHS Contact EHS or Licensed Waste Disposal Company Store->EHS Incineration Professional Disposal (e.g., High-Temperature Incineration) EHS->Incineration

Caption: Disposal workflow for 2-Amino-3-methylphenyl trifluoromethanesulphonate.

By adhering to this structured disposal protocol, researchers can ensure the safe management of 2-Amino-3-methylphenyl trifluoromethanesulphonate waste, thereby protecting themselves, their colleagues, and the environment. This commitment to rigorous safety and disposal practices is fundamental to the integrity of scientific research.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Amino-3-phenylpropanoic acid. Retrieved from [Link]

  • Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-3-(4-fluoro-2-methylphenyl)propanoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • SKC Inc. (2023). Safety Data Sheet: Aromatic Amine DECONtamination Solution. Retrieved from [Link]

  • University of California. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]

  • Szabo-Scandic. (n.d.). Trifluoromethanesulfonic acid Safety Data Sheet. Retrieved from [Link]

Sources

Handling

A Researcher's Guide to the Safe Handling of 2-Amino-3-methylphenyl trifluoromethanesulphonate

This document provides comprehensive guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of 2-Amino-3-methylphenyl trifluoromethanesulphonate (CAS No. 1589523-29-4).

Author: BenchChem Technical Support Team. Date: February 2026

This document provides comprehensive guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of 2-Amino-3-methylphenyl trifluoromethanesulphonate (CAS No. 1589523-29-4). The protocols outlined herein are designed to ensure laboratory safety and procedural integrity, grounded in established best practices and scientific principles.

Immediate Safety Profile & Hazard Assessment

2-Amino-3-methylphenyl trifluoromethanesulphonate is a compound that requires careful handling due to its identified health hazards. According to its Safety Data Sheet (SDS), the primary risks are:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[1]

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[1]

A thorough understanding of these hazards is the foundation of a safe experimental workflow. The causality is clear: direct contact with the skin or eyes, or inhalation of dust or aerosols, can lead to immediate irritation and discomfort. Therefore, the primary directive is to establish a robust barrier between the researcher and the chemical.

Personal Protective Equipment (PPE): Your Primary Line of Defense

The selection of appropriate PPE is not merely a suggestion but a critical requirement for handling this compound.[1] PPE should be considered the last line of defense after engineering controls (like fume hoods) and administrative controls.

Hand Protection: A Multi-Layered Approach

Given the skin irritation hazard, meticulous glove selection is paramount. While no specific breakthrough data for this exact compound is readily available, a conservative and robust approach based on its chemical functionalities (aromatic amine, sulfonate) is recommended. Aromatic hydrocarbons are known to attack many common glove materials.[2]

Recommended Practice: Double-Gloving

Double-gloving provides a significant enhancement of safety by creating a secondary barrier in case the outer glove is compromised.[3]

  • Inner Glove: A standard nitrile examination glove (minimum 4 mil thickness). Nitrile is a good general-use material for incidental contact and provides a clear indication of tears or breaks.[4][5]

  • Outer Glove: A heavier, chemically resistant glove. Based on general chemical resistance charts for aromatic and sulfur-containing compounds, the following are recommended for extended contact:

    • Butyl Rubber: Offers excellent resistance to a wide variety of corrosive chemicals, including acids and esters.[6]

    • Viton®: A specialty fluoroelastomer that provides excellent protection against aromatic hydrocarbons.[7]

Table 1: Glove Selection Rationale

Glove LayerMaterialRationale
Inner NitrileGood for incidental contact, provides dexterity, and indicates breaches in the outer glove.[4][5]
Outer Butyl RubberSuperior resistance to corrosive acids and esters.[6]
Outer Viton®Excellent resistance to aromatic and chlorinated solvents.[4][7]

Always inspect gloves for any signs of degradation (swelling, discoloration, tears) before and during use. If contact with the chemical occurs, remove gloves immediately, wash hands thoroughly, and don a new pair.

Eye and Face Protection: Preventing Serious Injury

Given the risk of serious eye irritation, robust eye and face protection is mandatory.[1]

  • Chemical Splash Goggles: These must be worn at all times when handling the compound. They provide a seal around the eyes, protecting against splashes and airborne particles.[8]

  • Face Shield: In addition to goggles, a face shield should be worn when there is a significant risk of splashing, such as when handling larger quantities or during solution transfers.[8]

Protective Clothing and Respiratory Protection
  • Laboratory Coat: A standard, flame-resistant lab coat should be worn and kept fully buttoned.

  • Chemical-Resistant Apron: When handling larger quantities, a PVC or rubber apron provides an additional layer of protection against spills.[9]

  • Respiratory Protection: All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1] If work outside of a fume hood is unavoidable, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Operational Plan: A Step-by-Step Workflow

This workflow is designed to minimize exposure and ensure a controlled environment from receipt of the chemical to the completion of the experiment.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A 1. Designate Work Area (Fume Hood) B 2. Don Full PPE (Double gloves, goggles, face shield, lab coat) A->B C 3. Prepare Spill Kit (Inert absorbent material) B->C D 4. Weigh Solid Compound (Inside fume hood) C->D Proceed to Handling E 5. Prepare Solution (Add solid to solvent slowly) D->E F 6. Perform Experiment (Maintain containment) E->F G 7. Decontaminate Equipment (Refer to Section 4.1) F->G Proceed to Cleanup H 8. Segregate & Label Waste (Refer to Section 4.2) G->H I 9. Doff PPE Correctly (Remove outer gloves first) H->I J 10. Wash Hands Thoroughly I->J

Caption: Workflow for handling 2-Amino-3-methylphenyl trifluoromethanesulphonate.

Decontamination and Disposal Plan

Proper disposal is a critical component of the chemical lifecycle and is governed by local, state, and federal regulations.[10] Never dispose of this chemical down the drain.

Decontamination of Equipment

All glassware and equipment that have come into contact with the compound must be decontaminated.

  • Initial Rinse: Rinse the equipment with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the residue. Collect this rinseate as hazardous waste.

  • Decontamination Solution: For aromatic amines, a decontamination solution can be prepared. One established method involves using acidified potassium permanganate.[10]

    • Procedure: Prepare a solution of the aromatic amine waste in 1.7 N sulfuric acid. Slowly add a 0.2 M potassium permanganate solution and allow it to stand at room temperature for at least 8 hours. The excess permanganate can then be reduced by the slow addition of solid sodium hydrogen sulfite until the purple color disappears.[10] This neutralized aqueous solution can then be disposed of as aqueous chemical waste.

  • Final Wash: After decontamination, wash the equipment with soap and water.

Disposal of Unused Chemical and Contaminated Materials

All waste must be handled in accordance with institutional and regulatory guidelines.

  • Solid Waste:

    • Collect unused solid 2-Amino-3-methylphenyl trifluoromethanesulphonate in its original container or a clearly labeled, sealed waste container.

    • Contaminated materials such as gloves, absorbent pads, and weighing paper should be collected in a separate, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste:

    • Collect all solutions containing the compound and the initial solvent rinses in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Specify all components and their approximate concentrations on the waste label.

  • Container Disposal:

    • Empty containers that held the compound must be triple-rinsed with a suitable solvent.[11]

    • Collect the rinseate as hazardous waste.

    • After rinsing, deface the label on the empty container and dispose of it according to your institution's guidelines for chemically contaminated glass or plastic.[11]

Table 2: Waste Stream Management

Waste TypeCollection ProcedureDisposal Pathway
Solid Chemical & Contaminated PPE Seal in a labeled, leak-proof container.Institutional Hazardous Waste Program
Liquid Solutions & Rinsate Collect in a labeled, sealed solvent waste container.Institutional Hazardous Waste Program
Decontaminated Empty Containers Triple-rinse, collect rinseate, deface label.Normal laboratory glass/plastic waste (per institutional policy)[11]

By adhering to these detailed protocols, researchers can effectively mitigate the risks associated with 2-Amino-3-methylphenyl trifluoromethanesulphonate, ensuring a safe and compliant laboratory environment.

References

  • OSHA. (n.d.). Glove Selection Chart. Environmental Health and Safety, University of Texas at Austin. Retrieved from [Link]

  • Ansell. (n.d.). Chemical Resistance Glove Chart. Environmental Health and Safety, University of Colorado Boulder. Retrieved from [Link]

  • SKC Inc. (n.d.). Decontamination Solution Aromatic Amines. Retrieved from [Link]

  • New Mexico State University. (2015, July 2). Personal Protective Equipment (PPE) Guide – Chemical Resistance. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Glove Selection Guide. Office of Environment, Health & Safety. Retrieved from [Link]

  • Emory University. (n.d.). Chemical Waste Disposal Guidelines. Department of Chemistry. Retrieved from [Link]

  • MCR Safety. (2025, April 8). Understanding Solvents and PPE for Chemical Safety. Retrieved from [Link]

  • SKC Ltd. (n.d.). TEST KIT Instructions Aromatic Amines. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. BME Shared Labs | Biomedical Engineering. Retrieved from [Link]

  • University of California, San Diego. (n.d.). Glove Selection. Emergency and Safety Services. Retrieved from [Link]

  • SATRA Technology. (n.d.). Requirements for chemically protective gloves. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. Retrieved from [Link]

  • SKC Inc. (n.d.). Spill DECONtamination Kit, Aromatic Amine. Retrieved from [Link]

  • Becky Aktsiaselts. (n.d.). CHEMICAL RESISTANCE TABLE FOR GLOVES. Retrieved from [Link]

  • University of Arizona. (2015, July 22). Personal Protective Equipment Selection Guide. Retrieved from [Link]

  • Kimberly Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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